5-Aminosalicylic acid-13C6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
1189709-96-3 |
|---|---|
分子式 |
C7H7NO3 |
分子量 |
159.09 g/mol |
IUPAC 名称 |
5-amino-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
KBOPZPXVLCULAV-IDEBNGHGSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)C(=O)O)O |
规范 SMILES |
C1=CC(=C(C=C1N)C(=O)O)O |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of 5-Aminosalicylic Acid-¹³C₆: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-Aminosalicylic acid-¹³C₆ (5-ASA-¹³C₆), a crucial isotopically labeled compound for research applications. This document provides a proposed synthetic pathway, experimental protocols, and an overview of the signaling pathways influenced by 5-ASA, supported by quantitative data and visual diagrams to facilitate understanding and application in a research setting.
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is the active component of several drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effects are primarily attributed to its anti-inflammatory properties within the gastrointestinal tract. The use of stable isotope-labeled 5-ASA, such as 5-ASA-¹³C₆, is invaluable in pharmaceutical research and development. It serves as an internal standard for quantitative analysis by mass spectrometry and as a tracer to elucidate the pharmacokinetics, metabolism, and mechanism of action of the drug without the complications of radioactive isotopes.[1][2] This guide focuses on the synthesis of 5-ASA with a fully labeled benzene ring (¹³C₆), providing a powerful tool for advanced research applications.
Proposed Synthetic Pathway for 5-Aminosalicylic Acid-¹³C₆
While a specific, detailed protocol for the synthesis of 5-Aminosalicylic acid-¹³C₆ is not extensively published, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and the availability of ¹³C-labeled starting materials. The most straightforward approach begins with commercially available [¹³C₆]phenol or the synthesis of [¹³C₆]salicylic acid.
A feasible pathway involves the Kolbe-Schmidt reaction on [¹³C₆]phenol to yield [¹³C₆]salicylic acid, followed by nitration and subsequent reduction of the nitro group to an amine. An alternative, more direct route starts from commercially available [¹³C₆]salicylic acid.
The proposed primary synthesis route is as follows:
-
Nitration of [¹³C₆]Salicylic Acid: [¹³C₆]Salicylic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position of the benzene ring, yielding 5-Nitro-[¹³C₆]salicylic acid.
-
Reduction of 5-Nitro-[¹³C₆]salicylic Acid: The nitro group of 5-Nitro-[¹³C₆]salicylic acid is then reduced to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or a metal-acid combination like zinc and hydrochloric acid, to produce the final product, 5-Aminosalicylic acid-¹³C₆.
Below is a workflow diagram illustrating this proposed synthetic pathway.
Proposed synthesis workflow for 5-Aminosalicylic acid-¹³C₆.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of unlabeled 5-Aminosalicylic acid. While specific yields for the ¹³C₆-labeled synthesis may vary, these values provide a reasonable estimate for process development and optimization.
| Parameter | Value | Reference |
| Starting Material | Salicylic Acid | [] |
| Step 1: Nitration | ||
| Reagents | Nitric Acid, Sulfuric Acid | [] |
| Yield | ~90% | [] |
| Step 2: Reduction | ||
| Reagents | Zinc dust and Hydrochloric Acid | [4] |
| Yield | >80% | [5] |
| Overall Yield | >70% | [5] |
| Purity (HPLC) | >98% | [4] |
| Isotopic Enrichment | >99 atom % ¹³C | [6] |
Note: The isotopic enrichment is based on commercially available ¹³C₆-labeled precursors and typical incorporation efficiencies.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the proposed synthesis of 5-Aminosalicylic acid-¹³C₆. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.
Protocol 1: Nitration of [¹³C₆]Salicylic Acid to 5-Nitro-[¹³C₆]salicylic Acid
Materials:
-
[¹³C₆]Salicylic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Carefully add a stoichiometric amount of [¹³C₆]Salicylic Acid to a round-bottom flask containing concentrated sulfuric acid, cooled in an ice bath.
-
Stir the mixture until the salicylic acid is completely dissolved.
-
Slowly add a stoichiometric equivalent of concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
-
Slowly pour the reaction mixture onto crushed ice with constant stirring.
-
The precipitated 5-Nitro-[¹³C₆]salicylic acid is then collected by vacuum filtration, washed with cold distilled water, and dried.
Protocol 2: Reduction of 5-Nitro-[¹³C₆]salicylic Acid to 5-Aminosalicylic Acid-¹³C₆
Materials:
-
5-Nitro-[¹³C₆]salicylic Acid
-
Zinc dust (Zn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
Suspend 5-Nitro-[¹³C₆]salicylic Acid in water in a round-bottom flask.
-
Add zinc dust to the suspension.
-
Heat the mixture and add concentrated hydrochloric acid portion-wise. The reaction is exothermic.
-
After the addition of HCl is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and filter to remove excess zinc.
-
Carefully neutralize the filtrate with a sodium hydroxide solution to precipitate the 5-Aminosalicylic acid-¹³C₆.
-
Collect the product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Research Applications and Signaling Pathways
5-Aminosalicylic acid exerts its therapeutic effects by modulating various intracellular signaling pathways involved in inflammation and cell proliferation. The use of 5-ASA-¹³C₆ can significantly aid in studies aimed at elucidating these mechanisms.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in cell proliferation and is often dysregulated in colorectal cancer. 5-ASA has been shown to negatively regulate this pathway.[] It can reduce the levels of β-catenin and its nuclear localization, thereby decreasing the expression of downstream target genes like Cox-2 and cyclin D1.[]
5-ASA's inhibitory effect on the Wnt/β-catenin pathway.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation and cell growth. 5-ASA is a known agonist of PPARγ.[1] Activation of PPARγ by 5-ASA can lead to anti-inflammatory and antineoplastic effects in the intestine. This interaction is a key area of research for understanding the chemopreventive properties of 5-ASA.
5-ASA's activation of the PPARγ signaling pathway.
Conclusion
The synthesis of 5-Aminosalicylic acid-¹³C₆ provides a non-radioactive, stable isotope-labeled tool essential for modern pharmaceutical research. The proposed synthetic route, starting from readily available ¹³C₆-labeled precursors, offers a feasible method for its production. The availability of 5-ASA-¹³C₆ will undoubtedly facilitate more precise and detailed studies into its absorption, distribution, metabolism, excretion, and the intricate signaling pathways it modulates, ultimately contributing to the development of more effective therapies for inflammatory bowel diseases and potentially colorectal cancer prevention.
References
An In-depth Technical Guide to 5-Aminosalicylic Acid-¹³C₆: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 5-Aminosalicylic Acid-¹³C₆ (5-ASA-¹³C₆). This isotopically labeled form of Mesalazine is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its unlabeled counterpart.
Core Physicochemical Properties
Table 1: Physicochemical Properties of 5-Aminosalicylic Acid and its ¹³C₆-Isotopologue
| Property | 5-Aminosalicylic Acid (Mesalazine) | 5-Aminosalicylic Acid-¹³C₆ | Reference |
| Molecular Formula | C₇H₇NO₃ | ¹³C₆CH₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | 159.09 g/mol | [1][2] |
| IUPAC Name | 5-amino-2-hydroxybenzoic acid | 5-amino-2-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxylic acid | [1] |
| CAS Number | 89-57-6 | 1189709-96-3 | [1][3] |
| Appearance | Odorless white to pinkish crystals or purplish-tan powder | Not specified, expected to be similar | [3][4] |
| Melting Point | 275-280 °C (with decomposition) | Not specified, expected to be similar | [2][3] |
| Water Solubility | <0.1 g/100 mL at 21 °C | Not specified, expected to be similar | [2][3] |
| logP | 1.2 | Not specified, expected to be similar | [2][4] |
| pKa | ~2.3 (carboxyl), ~5.7 (amino), ~13.9 (hydroxyl) | Not specified, expected to be similar | [2] |
Synthesis of 5-Aminosalicylic Acid
The synthesis of 5-Aminosalicylic Acid, and by extension its ¹³C₆-labeled analogue, can be achieved through several established methods. The most common industrial approach involves the diazotization of an aromatic amine followed by coupling with salicylic acid and subsequent reduction. An alternative method is the Kolbe-Schmidt reaction.
Experimental Protocol: Phenylazo Salicylic Acid Reduction Method
This is a widely used method for the industrial preparation of Mesalazine.[2] To synthesize the ¹³C₆-labeled compound, ¹³C₆-labeled aniline or salicylic acid would be used as a starting material.
-
Diazotization: Aniline is diazotized by reacting it with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then coupled with salicylic acid in an alkaline solution to form the sodium salt of a phenylazo salicylic acid compound.
-
Reduction: The azo compound is subsequently reduced to 5-Aminosalicylic Acid using a reducing agent like sodium dithionite (sodium hydrosulfite).
-
Work-up and Purification: The crude product is purified through steps such as steam distillation to remove any unreacted aniline, followed by acidification to precipitate the final product, which is then filtered and dried.[2]
Experimental Protocol: Kolbe-Schmidt Reaction
This method involves the carboxylation of an aminophenol.[5] A more modern approach utilizes supercritical carbon dioxide as both a reactant and a solvent, which can lead to higher yields and more environmentally friendly conditions.[5]
-
Reaction Setup: 2-Aminophenol-¹³C₆ is placed in a high-pressure reactor.
-
Carboxylation: The reactor is pressurized with supercritical carbon dioxide. The reaction is then heated to a specific temperature and stirred for a set duration. Optimal conditions have been reported at 9.0 MPa and 140 °C for 2.5 hours.[5]
-
Work-up and Purification: After the reaction, the product is dissolved in a solution of distilled water and hydrochloric acid, boiled with activated carbon, filtered, and the pH is adjusted to precipitate the 5-Aminosalicylic Acid-¹³C₆. The resulting solid is then washed and dried.[5]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5-Aminosalicylic Acid and its metabolites.[6][7] The use of 5-ASA-¹³C₆ as an internal standard is invaluable in quantitative studies, particularly when coupled with mass spectrometry.
Experimental Protocol: HPLC for 5-Aminosalicylic Acid Analysis
The following is a general protocol for the analysis of 5-ASA in biological matrices, which can be adapted for the specific detection of 5-ASA-¹³C₆.
-
Sample Preparation: Biological samples, such as plasma, are deproteinized using an organic solvent like methanol or acetonitrile, or an acid like perchloric acid.[7][8]
-
Chromatographic Separation: The separation is typically achieved on a reversed-phase C18 column.[8] A common mobile phase consists of a mixture of an acidic buffer (e.g., acetic acid) and an organic modifier (e.g., acetonitrile).[8]
-
Detection: Several detection methods can be employed:
-
UV Detection: Monitoring the column effluent at a specific wavelength, such as 313 nm.[7]
-
Fluorescence Detection: Offers higher sensitivity and selectivity.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS/MS), it provides the highest specificity and is ideal for studies using isotopically labeled internal standards like 5-ASA-¹³C₆. Detection is often performed in negative ionization mode with multiple reaction monitoring.[8]
-
Mechanism of Action
5-Aminosalicylic Acid is the active moiety of sulfasalazine and is used in the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease.[2][9] Its anti-inflammatory effects are primarily localized to the gastrointestinal tract.[2] The precise mechanism of action is multifactorial and not fully elucidated, but key pathways have been identified.
The anti-inflammatory properties of 5-ASA are believed to be mediated through several mechanisms, including the inhibition of inflammatory mediators and the modulation of intracellular signaling pathways.[2][10] A significant aspect of its action involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation.[11] Activation of PPAR-γ by 5-ASA can lead to the inhibition of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[10] Additionally, 5-ASA is known to scavenge reactive oxygen species and interfere with the production of prostaglandins and leukotrienes.[12][13]
Metabolic Fate
The primary metabolic pathway for 5-ASA is N-acetylation to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is considered an inactive metabolite.[14] This biotransformation occurs in both the intestinal mucosa and the liver.[14] The use of 5-ASA-¹³C₆ allows for precise tracing of its metabolic fate and differentiation from endogenous compounds.
References
- 1. 5-Aminosalicylic acid-13C6 | C7H7NO3 | CID 46782134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-Aminosalicylic acid | 89-57-6 [chemicalbook.com]
- 4. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Characteristics, Properties and Analytical/Bioanalytical Methods of 5-Aminosalicylic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]
- 11. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Aminosalicylic acid-13C6: Properties, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Aminosalicylic acid-13C6 (5-ASA-13C6), an isotopically labeled form of the anti-inflammatory drug Mesalazine. This document details its fundamental properties, delves into its core mechanisms of action, and offers detailed experimental protocols for its study and application in research and development.
Core Properties of this compound
This compound is a stable isotope-labeled version of 5-Aminosalicylic acid, where the six carbon atoms of the benzene ring are replaced with Carbon-13 isotopes. This labeling makes it an invaluable tool for a range of analytical applications, particularly in pharmacokinetic and metabolic studies, where it can be used as a tracer or an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
| Property | This compound | This compound Hydrochloride |
| CAS Number | 1189709-96-3[1][2] | 1261398-47-3[3][4][5] |
| Molecular Formula | ¹³C₆H₇NO₃ | ¹³C₆H₈ClNO₃ |
| Molecular Weight | 159.09 g/mol [1][2] | 195.55 g/mol [3][4] |
Mechanisms of Action
5-Aminosalicylic acid exerts its therapeutic effects through multiple signaling pathways, primarily acting as an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and as an inhibitor of p21-activated kinase 1 (PAK1) and Nuclear Factor-kappa B (NF-κB).
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism
5-ASA directly binds to and activates PPARγ, a nuclear receptor that plays a critical role in regulating inflammation, cell proliferation, and apoptosis.[6] This activation leads to the translocation of PPARγ to the nucleus, where it modulates the expression of target genes involved in anti-inflammatory and anti-neoplastic processes.[6]
Nuclear Factor-kappa B (NF-κB) Inhibition
5-ASA has been shown to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. While some studies suggest this inhibition is a downstream effect of PPARγ activation, others indicate a more direct inhibitory action on the components of the NF-κB pathway, such as inhibiting the phosphorylation of IκB kinase (IKK).[3]
p21-activated kinase 1 (PAK1) Inhibition
Recent studies have identified PAK1 as another target of 5-ASA. PAK1 is a serine/threonine kinase involved in cell motility, proliferation, and survival. By inhibiting PAK1, 5-ASA can modulate cell adhesion and interfere with neoplastic progression.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 5-Aminosalicylic acid.
Quantification of this compound in Plasma using LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of 5-ASA-13C6 in human plasma, which can be adapted for preclinical and clinical studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of 5-ASA).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-ASA-13C6: Precursor ion (m/z) 160.1 → Product ion (m/z) 114.1
-
Internal Standard (e.g., 5-ASA-d3): Precursor ion (m/z) 157.1 → Product ion (m/z) 111.1
-
-
Ion Source Parameters: Optimize source temperature, ion spray voltage, and collision gas pressure according to the specific instrument used.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 5-ASA-13C6 to the internal standard against the concentration of the calibrators.
-
Use a weighted linear regression model for quantification.
PPARγ Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of 5-ASA to activate PPARγ in a cell-based system.
1. Cell Culture and Transfection
-
Culture a suitable cell line (e.g., HEK293T or a colon cancer cell line like HT-29) in appropriate media.
-
Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) upstream of the luciferase gene. A co-transfection with a Renilla luciferase vector can be used for normalization.
2. Compound Treatment
-
After 24 hours of transfection, treat the cells with various concentrations of 5-ASA or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
3. Luciferase Assay
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
If a Renilla luciferase vector was used, measure its activity for normalization.
4. Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle control.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol assesses the inhibitory effect of 5-ASA on NF-κB activation.
1. Cell Culture and Transfection
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a Renilla luciferase vector for normalization.
2. Compound Treatment and Stimulation
-
After 24 hours of transfection, pre-treat the cells with various concentrations of 5-ASA for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
3. Luciferase Assay
-
Lyse the cells and measure firefly and Renilla luciferase activities as described in the PPARγ activation assay protocol.
4. Data Analysis
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity by 5-ASA compared to the stimulated control.
PAK1 Kinase Activity Assay
This in vitro assay measures the direct inhibitory effect of 5-ASA on PAK1 kinase activity.
1. Reaction Setup
-
In a microplate, prepare a reaction mixture containing:
-
Recombinant active PAK1 enzyme.
-
A specific PAK1 substrate (e.g., a synthetic peptide).
-
Kinase assay buffer (containing MgCl₂ and ATP).
-
Various concentrations of 5-ASA or a known PAK1 inhibitor as a positive control.
-
2. Kinase Reaction
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
3. Detection
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system that measures the amount of ADP produced, which is proportional to the kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
4. Data Analysis
-
Calculate the percentage of PAK1 inhibition for each concentration of 5-ASA.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the 5-ASA concentration.
Conclusion
This compound is a critical tool for advancing our understanding of the pharmacokinetics and mechanisms of action of Mesalazine. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers and drug development professionals in their efforts to explore the full therapeutic potential of this important anti-inflammatory agent. The multifaceted mechanisms of 5-ASA, involving PPARγ, NF-κB, and PAK1, highlight its complex pharmacology and offer multiple avenues for further investigation and the development of novel therapeutic strategies.
References
- 1. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the Mechanism of action of 5-Aminosalicylic acid_Chemicalbook [chemicalbook.com]
- 3. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5-Aminosalicylic Acid-¹³C₆ in Advancing Inflammatory Bowel Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract requiring lifelong management. 5-Aminosalicylic acid (5-ASA), also known as mesalamine, remains a cornerstone therapy for inducing and maintaining remission in mild to moderate IBD. Accurate measurement of 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's mechanism of action. This technical guide delves into the critical role of 5-Aminosalicylic acid-¹³C₆ (5-ASA-¹³C₆) as a stable isotope-labeled internal standard in the precise quantification of 5-ASA, thereby enhancing the quality and reliability of IBD research.
Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. In this context, 5-ASA-¹³C₆ serves as the ideal internal standard. Being chemically identical to the analyte of interest (5-ASA) but with a distinct mass due to the incorporation of six carbon-13 isotopes, it co-elutes with 5-ASA and experiences similar ionization effects and matrix interferences. This allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.
The Significance of 5-ASA-¹³C₆ in IBD Research
The use of 5-ASA-¹³C₆ as an internal standard in LC-MS/MS assays offers several advantages that are paramount for robust IBD research:
-
Enhanced Accuracy and Precision: By mimicking the analytical behavior of the native 5-ASA, 5-ASA-¹³C₆ effectively compensates for sample loss during extraction and variability in instrument response, leading to highly reliable quantitative data.
-
Mitigation of Matrix Effects: Biological matrices such as plasma and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. As 5-ASA-¹³C₆ is equally affected by these matrix effects, their impact on the final analyte concentration measurement is minimized.
-
Reliable Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Accurate pharmacokinetic data, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are essential for understanding drug absorption, distribution, metabolism, and excretion. The use of 5-ASA-¹³C₆ ensures the high quality of this data, which is fundamental for developing effective dosing regimens and novel drug formulations.
-
Metabolic Studies: While not its primary role as an internal standard, stable isotope-labeled compounds like 5-ASA-¹³C₆ can also be used as tracers to investigate the metabolic fate of 5-ASA in vivo, providing insights into its biotransformation and the role of gut microbiota in its metabolism.
Quantitative Data on 5-ASA and its Metabolite
The following tables summarize key pharmacokinetic parameters and method validation data for the quantification of 5-ASA and Ac-5-ASA in human plasma from studies utilizing LC-MS/MS with stable isotope-labeled internal standards.
Table 1: Pharmacokinetic Parameters of 5-ASA and N-acetyl-5-ASA in Healthy Volunteers after Oral Administration
| Parameter | 5-ASA | N-acetyl-5-ASA | Reference |
| Cmax (ng/mL) | 680 | 1240 | [1] |
| Tmax (h) | ~4 | ~4 | [2] |
| t½ (h) | ~9 | Not Reported | [2] |
| AUC (ng·h/mL) | Not Reported | Not Reported | |
| Linear Range (ng/mL) | 2 - 1500 | 10 - 2000 | [3] |
Data presented are mean values from various studies and may vary depending on the formulation and dosage.
Table 2: Method Validation Parameters for LC-MS/MS Quantification of 5-ASA and N-acetyl-5-ASA using a Stable Isotope-Labeled Internal Standard
| Parameter | 5-ASA | N-acetyl-5-ASA | Reference |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 10 | [3] |
| Intra-day Precision (%RSD) | ≤ 6.3 | ≤ 8.0 | [1] |
| Inter-day Precision (%RSD) | ≤ 11 | ≤ 10 | [1] |
| Intra-day Accuracy (%Bias) | -8.4 to 7.9 | -8.4 to 7.9 | [1] |
| Inter-day Accuracy (%Bias) | -7.9 to 8.0 | -7.9 to 8.0 | [1] |
| Recovery (%) | >90 | >95 | [1] |
Experimental Protocols
The following is a representative, detailed methodology for the quantification of 5-ASA and Ac-5-ASA in human plasma using LC-MS/MS with 5-ASA-¹³C₆ as the internal standard. This protocol is a composite based on established methods.[1][3]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of a working solution of 5-ASA-¹³C₆ (as the internal standard for 5-ASA) and a suitable stable isotope-labeled internal standard for Ac-5-ASA (e.g., N-acetyl-5-aminosalicylic acid-d₃).
-
Add 300 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 10 mM ammonium acetate in water.[3]
-
Mobile Phase B: Methanol.[3]
-
Gradient: A suitable gradient to separate the analytes from matrix components. A typical starting condition would be a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.6 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), operated in either positive or negative ion mode depending on the optimal response for the analytes.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-ASA: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a specific product ion are monitored. For example, in negative ion mode, m/z 152.0 → 108.0.[3]
-
Ac-5-ASA: The precursor ion and a specific product ion are monitored. For example, in negative ion mode, m/z 194.2 → 149.9.[3]
-
5-ASA-¹³C₆: The precursor ion will be 6 Da higher than that of 5-ASA, and the corresponding product ion is monitored.
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve the best sensitivity and specificity for each analyte and its internal standard.
Visualizing Key Pathways and Workflows
Diagram 1: Anti-inflammatory Signaling Pathway of 5-ASA in IBD
Caption: 5-ASA exerts its anti-inflammatory effects in IBD in part by activating PPAR-γ, which in turn inhibits the NF-κB signaling pathway, a key driver of pro-inflammatory cytokine production.[4]
Diagram 2: Experimental Workflow for 5-ASA Quantification
Caption: A streamlined workflow for the quantification of 5-ASA in plasma using 5-ASA-¹³C₆ as an internal standard, from sample preparation to data analysis.
Diagram 3: Rationale for Using 5-ASA-¹³C₆ as an Internal Standard
Caption: 5-ASA-¹³C₆ co-elutes with and has similar ionization to 5-ASA, allowing for accurate quantification by measuring the ratio of their mass spectrometric signals, which corrects for matrix effects.
Conclusion
The use of 5-Aminosalicylic acid-¹³C₆ as an internal standard is indispensable for high-quality bioanalytical research in the field of Inflammatory Bowel Disease. Its ability to ensure the accuracy and precision of 5-ASA and Ac-5-ASA quantification in complex biological matrices provides a solid foundation for pharmacokinetic and pharmacodynamic studies, ultimately contributing to the optimization of IBD therapies and the development of novel treatment strategies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, methodologies, and data supporting the pivotal role of 5-ASA-¹³C₆ in advancing IBD research.
References
- 1. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR-γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
The Frontier of Metabolic Inquiry: A Technical Primer on the Prospective Use of 5-Aminosalicylic Acid-¹³C₆ in Metabolic Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine and the cornerstone of therapy for inflammatory bowel disease (IBD), exerts its anti-inflammatory effects through a complex and multifaceted mechanism.[1][2][3] While its primary metabolic fate via N-acetylation is well-established, a deeper understanding of its influence on global metabolic pathways remains an area of active investigation. The advent of stable isotope-labeled compounds, such as 5-Aminosalicylic acid-¹³C₆ (5-ASA-¹³C₆), offers a powerful tool to dissect these intricate metabolic networks.[4] This technical guide explores the foundational concepts and methodologies for designing and implementing preliminary studies using 5-ASA-¹³C₆ for metabolic profiling, providing a roadmap for researchers venturing into this innovative field.
Stable isotope tracing is a pivotal technique in metabolomics, enabling the tracking of metabolic pathways and the quantification of metabolite flux.[5][6][7] By introducing a ¹³C-labeled substrate, researchers can trace the incorporation of the heavy isotope into downstream metabolites, thereby elucidating the metabolic activities of cells or organisms.[5][8] 5-ASA-¹³C₆ serves as an ideal tracer to investigate not only its own metabolic conversion but also its impact on interconnected cellular metabolic pathways.[4]
Core Concepts in 5-ASA Metabolism and Action
5-ASA is extensively metabolized to N-acetyl-5-ASA (Ac-5-ASA) by N-acetyltransferase 1 (NAT1) in the intestinal epithelium and liver.[1][9] Recent studies have also highlighted the significant role of gut microbial enzymes in this acetylation process, which can influence the clinical efficacy of the drug.[10][11] The anti-inflammatory properties of 5-ASA are attributed to various mechanisms, including the inhibition of cyclooxygenase and prostaglandin synthesis, activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), and modulation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][12][13]
Prospective Experimental Design: A General Workflow
A typical metabolic profiling study employing 5-ASA-¹³C₆ would involve the following key stages. This workflow is a generalized representation and would require optimization based on the specific experimental model and objectives.
Detailed Methodologies for Key Experiments
While specific quantitative data from preliminary studies using 5-ASA-¹³C₆ in metabolic profiling are not yet widely published, this section outlines the established experimental protocols that would be adapted for such investigations.
In Vitro Cell Culture Model Protocol
-
Cell Seeding and Culture:
-
Seed intestinal epithelial cells (e.g., Caco-2) or immune cells (e.g., macrophages) in appropriate culture plates and grow to a desired confluency in standard culture medium.
-
-
Tracer Introduction:
-
Replace the standard medium with a custom medium containing a defined concentration of 5-Aminosalicylic acid-¹³C₆. The concentration should be determined based on dose-response studies.
-
-
Time-Course Experiment:
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic changes in metabolite labeling.
-
-
Metabolite Extraction:
-
At each time point, rapidly quench metabolic activity by washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and widely used technique for targeted and untargeted metabolomics.[14]
-
Sample Preparation: The extracted metabolites are dried and reconstituted in a suitable solvent for LC-MS analysis.
-
Chromatographic Separation: Metabolites are separated using a high-performance liquid chromatography (HPLC) system, often with a column chemistry appropriate for polar metabolites (e.g., HILIC).
-
Mass Spectrometry Analysis: The separated metabolites are ionized and their mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometers are crucial for distinguishing between isotopologues.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can be used to determine the position of the ¹³C label within a molecule.[15][16]
-
Sample Preparation: Dried metabolite extracts are reconstituted in a deuterated solvent containing an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired to identify and quantify metabolites and their isotopomers.
-
Potential Signaling Pathways for Investigation
Based on the known mechanisms of action of 5-ASA, metabolic profiling with 5-ASA-¹³C₆ could provide insights into its effects on several key signaling and metabolic pathways.
Data Presentation and Interpretation
The primary output of a 5-ASA-¹³C₆ tracing study would be quantitative data on the abundance of various metabolites and their labeled isotopologues. This data is best presented in structured tables to facilitate comparison across different experimental conditions.
Table 1: Hypothetical Quantitative Data for Key Metabolites
| Metabolite | Condition | Total Abundance (Relative Units) | % ¹³C Labeling |
| N-acetyl-5-ASA | Control | 100 ± 10 | 0% |
| 5-ASA-¹³C₆ | 120 ± 15 | 95% | |
| Glutamate | Control | 500 ± 50 | 1.1% (Natural Abundance) |
| 5-ASA-¹³C₆ | 450 ± 45 | 5% | |
| Citrate | Control | 300 ± 30 | 1.1% (Natural Abundance) |
| 5-ASA-¹³C₆ | 280 ± 25 | 3% |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Data Interpretation:
-
Labeling of N-acetyl-5-ASA: A high percentage of ¹³C labeling in Ac-5-ASA would confirm the direct metabolism of the administered 5-ASA-¹³C₆.
-
Changes in Downstream Metabolites: Alterations in the labeling patterns of central carbon metabolism intermediates, such as glutamate and citrate, would indicate that 5-ASA influences these pathways. For example, a decrease in the abundance of these metabolites coupled with a modest increase in ¹³C labeling might suggest a shift in substrate utilization.
Conclusion and Future Directions
The use of 5-Aminosalicylic acid-¹³C₆ in metabolic profiling represents a promising avenue for gaining a more nuanced understanding of its therapeutic mechanisms and its broader impact on cellular metabolism. While this guide provides a foundational framework, the successful implementation of such studies will require careful experimental design, robust analytical methodologies, and sophisticated data analysis. Future research in this area will be instrumental in identifying novel biomarkers of drug response, elucidating off-target effects, and ultimately, advancing the development of more effective therapies for inflammatory and metabolic diseases.
References
- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 5-aminosalicylic acid (5-ASA) in treatment of inflammatory bowel disease: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut microbial metabolism of 5-ASA diminishes its clinical efficacy in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Metabolomic Profiling for Identification of Novel Biomarkers and Mechanisms Related to Common Cardiovascular Diseases: Form and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
solubility of 5-Aminosalicylic acid-13C6 in common lab solvents
An in-depth guide to the solubility of 5-Aminosalicylic acid-¹³C₆ in common laboratory solvents for researchers, scientists, and drug development professionals.
Introduction
5-Aminosalicylic acid-¹³C₆ (5-ASA-¹³C₆) is a stable, isotopically labeled form of Mesalamine, a drug used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease. As a labeled internal standard, its primary application is in pharmacokinetic and metabolic studies, where it is used to quantify the unlabeled drug in biological samples with high precision. Accurate knowledge of its solubility in various solvents is crucial for stock solution preparation, formulation development, and ensuring the reliability of analytical methods.
Solubility Data
The solubility of 5-Aminosalicylic acid in various common laboratory solvents is summarized in the table below. This data has been compiled from various sources and represents the approximate solubility at room temperature unless otherwise specified.
| Solvent | Solubility (mg/mL) | Molarity (approx.) | Notes |
| DMSO (Dimethyl sulfoxide) | ~31 | ~0.20 M | - |
| Methanol | Soluble | - | - |
| Water | ~1 | ~0.0065 M | Slightly soluble in cold water. |
| Boiling Water | ~8.3 | ~0.054 M | More soluble in hot water. |
| Ethanol | Sparingly soluble | - | - |
| Chloroform | Insoluble | - | - |
| Acetone | Slightly soluble | - | - |
| Acetonitrile | Slightly soluble | - | - |
| Dilute HCl | Soluble | - | Forms a salt. |
| Dilute alkali hydroxides | Soluble | - | Forms a salt. |
Disclaimer: This data is for 5-Aminosalicylic acid and should be used as an estimation for 5-Aminosalicylic acid-¹³C₆. It is strongly recommended to experimentally verify the solubility for your specific application and lot number.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a compound like 5-Aminosalicylic acid-¹³C₆ in a given solvent.
Objective: To determine the saturation solubility of 5-Aminosalicylic acid-¹³C₆ in a specific solvent at a controlled temperature.
Materials:
-
5-Aminosalicylic acid-¹³C₆
-
Selected solvent(s) of high purity
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of 5-Aminosalicylic acid-¹³C₆ to a known volume of the solvent in a sealed vial. The amount should be more than what is expected to dissolve.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot using a syringe filter. Accurately dilute the filtered supernatant with the same solvent to a concentration suitable for the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Workflow and Process Diagrams
The following diagrams illustrate the general workflow for solubility determination and the logical process for selecting an appropriate solvent for stock solution preparation.
Caption: Experimental workflow for determining solubility.
Caption: Decision tree for solvent selection.
A Technical Guide to the Theoretical Mass and Isotopic Distribution of 5-Aminosalicylic acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical mass and isotopic distribution of 5-Aminosalicylic acid-¹³C₆, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in quantitative mass spectrometry.
Core Concepts: Isotopes and Mass Spectrometry
Isotopes are variants of a particular chemical element which differ in neutron number. While having the same number of protons and electrons, and thus similar chemical properties, their difference in mass allows them to be distinguished by mass spectrometry. The theoretical mass, or monoisotopic mass, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. The isotopic distribution represents the relative abundance of a molecule and its isotopologues, which are molecules that differ only in their isotopic composition.
Chemical Structure and Formula
5-Aminosalicylic acid, also known as mesalamine, is an anti-inflammatory drug. Its ¹³C₆-labeled form, where all seven carbon atoms are the ¹³C isotope, provides a distinct mass shift, making it an ideal internal standard for bioanalytical assays.
-
Unlabeled 5-Aminosalicylic acid: C₇H₇NO₃
-
5-Aminosalicylic acid-¹³C₆: ¹³C₇H₇NO₃
Theoretical Mass and Isotopic Distribution
The theoretical mass and isotopic distribution are fundamental parameters for the accurate identification and quantification of 5-Aminosalicylic acid-¹³C₆ in mass spectrometry-based analyses.
Data Presentation: Theoretical Mass and Isotopic Abundance
The following tables summarize the atomic masses of the relevant isotopes and the calculated theoretical mass and isotopic distribution of 5-Aminosalicylic acid-¹³C₆.
| Isotope | Exact Atomic Mass (Da) | Natural Abundance (%) |
| ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 |
| ¹²C | 12.000000 (by definition) | 98.93 |
| ¹³C | 13.003355 | 1.07 |
| ¹⁴N | 14.003074 | 99.634 |
| ¹⁵N | 15.000109 | 0.366 |
| ¹⁶O | 15.994915 | 99.762 |
| ¹⁷O | 16.999132 | 0.038 |
| ¹⁸O | 17.999160 | 0.200 |
| Parameter | Value |
| Chemical Formula | ¹³C₇H₇NO₃ |
| Monoisotopic Mass (M) | 159.0627 Da |
| Isotopic Distribution | |
| M | 100% |
| M+1 | 1.14% |
| M+2 | 0.44% |
Experimental Protocols
The determination of the theoretical mass and isotopic distribution is a computational process based on established atomic masses and natural isotopic abundances. The experimental verification of these values is typically performed using high-resolution mass spectrometry.
Methodology for High-Resolution Mass Spectrometry Analysis:
-
Sample Preparation: A dilute solution of 5-Aminosalicylic acid-¹³C₆ is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, is used.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly employed.
-
Mass Analysis: The instrument is calibrated using a standard calibration mixture to ensure high mass accuracy. Data is acquired in full scan mode over a relevant m/z range.
-
Data Processing: The acquired mass spectrum is processed to determine the accurate mass of the monoisotopic peak (M) and the relative intensities of the M+1 and M+2 peaks. The experimental values are then compared to the theoretical calculations.
Mandatory Visualization
The following diagrams illustrate the chemical structures and the conceptual relationship of isotopic labeling.
Caption: Chemical formulas of unlabeled and ¹³C-labeled 5-Aminosalicylic acid.
Caption: Conceptual diagram of isotopic labeling of 5-Aminosalicylic acid.
A Technical Guide to Commercial Sources and Purity of 5-Aminosalicylic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 5-Aminosalicylic Acid-¹³C₆ (Mesalazine-¹³C₆), a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Mesalazine, a primary treatment for inflammatory bowel disease. This document details commercially available sources, reported purity levels, and the analytical methodologies employed for its quality control.
Commercial Availability and Purity
5-Aminosalicylic Acid-¹³C₆ is available from several specialized chemical suppliers, primarily as its hydrochloride salt. The purity of these products is critical for their application as internal standards in quantitative analysis. The following tables summarize the available data from various commercial sources based on their Certificates of Analysis (CoA) and product listings.
Table 1: Commercial Suppliers of 5-Aminosalicylic Acid-¹³C₆
| Supplier | Product Name | Catalogue Number | Form | CAS Number |
| LGC Standards | 5-Aminosalicylic Acid-¹³C₆ Hydrochloride | TRC-M258102 | Solid | 1261398-47-3 |
| MedChemExpress | 5-Aminosalicylic acid-¹³C₆ | HY-143704S | Solid | 1189709-96-3 (Free amine) |
| MedChemExpress | 5-Aminosalicylic acid-¹³C₆ hydrochloride | HY-143704S | Solid | 1261398-47-3 |
| Pharmaffiliates | 5-Aminosalicylic Acid-¹³C₆ Hydrochloride | PA STI 058870 | Solid | 1261398-47-3 |
Table 2: Reported Purity and Isotopic Enrichment of 5-Aminosalicylic Acid-¹³C₆ Hydrochloride
| Supplier / Lot Number | Chemical Purity (by HPLC) | Isotopic Purity | Analytical Methods Used |
| LGC Standards (Lot: 13-BHW-60-2) | 99.53% (at 200 nm)[1] | 98.8% (93.41% ¹³C₆)[1] | ¹H NMR, ¹³C NMR, Elemental Analysis, HPLC, MS[1] |
| LGC Standards (Lot: 19-GRS-21-2) | >97%[2] | 99.9% (99.82% ¹³C₆)[2] | ¹H NMR, Elemental Analysis, MS, TLC[2] |
| MedChemExpress | 99.53% | Not specified | Not specified |
Experimental Protocols for Purity Assessment
The accurate determination of chemical and isotopic purity of 5-Aminosalicylic Acid-¹³C₆ is essential for its use as an internal standard. The following are detailed methodologies based on the analytical techniques cited by commercial suppliers and found in relevant scientific literature.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is the primary method for assessing the chemical purity of 5-Aminosalicylic Acid-¹³C₆ and detecting any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used. For enhanced separation of polar impurities, a mixed-mode column such as one combining reversed-phase and ion-exchange properties can be employed.[3]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. One documented method uses a gradient of acetonitrile and water with ammonium hydroxide.[2] A typical isocratic mobile phase could be a mixture of phosphate buffer (pH 6.5) and methanol (85:15, v/v).[4]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 5-Aminosalicylic Acid-¹³C₆ standard.
-
Dissolve the sample in a suitable solvent, such as methanol or the mobile phase, to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment
NMR spectroscopy is used to confirm the chemical structure and the position of the ¹³C labels.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.[1]
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard proton spectrum to confirm the overall structure and identify any proton-containing impurities. The absence of signals at positions expected to be ¹³C-labeled provides evidence of high isotopic enrichment.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C spectrum. The spectrum should show six prominent signals corresponding to the ¹³C-labeled carbon atoms. The chemical shifts should be consistent with the structure of 5-aminosalicylic acid.
-
-
Data Analysis: The structure is confirmed by comparing the observed chemical shifts and coupling constants with known values for 5-aminosalicylic acid. The high intensity of the signals for the labeled carbons confirms the ¹³C enrichment.
Mass Spectrometry (MS) for Isotopic Purity Determination
Mass spectrometry is the definitive technique for determining the isotopic distribution and purity of the labeled compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Sample Preparation: The sample is typically introduced via direct infusion or through an LC system, prepared as described in the HPLC section.
-
Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of 5-Aminosalicylic Acid-¹³C₆. For the hydrochloride salt, this will be the [M+H]⁺ ion.
-
Data Analysis:
-
Identify the mass peaks corresponding to the different isotopologues (¹³C₀ to ¹³C₆).
-
The isotopic purity is calculated from the relative intensities of these peaks. The percentage of the ¹³C₆ isotopologue is determined by dividing its peak intensity by the sum of the intensities of all isotopologues.[1]
-
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is performed to confirm the elemental composition (C, H, N) of the compound, providing further evidence of its purity and identity.
-
Instrumentation: An elemental analyzer.
-
Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Analysis: The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula (¹³C₆H₈ClNO₃ for the hydrochloride salt).[1][2] The results should be within an acceptable range (typically ±0.4%) of the theoretical values.
Visualizations
The following diagrams illustrate key aspects of the analysis and application of 5-Aminosalicylic Acid-¹³C₆.
Caption: Experimental workflow for the purity assessment of 5-Aminosalicylic Acid-¹³C₆.
Caption: Simplified signaling pathway of 5-Aminosalicylic Acid's anti-inflammatory action.
References
Methodological & Application
Application Note: Quantification of Mesalamine in Human Plasma using a Validated LC-MS/MS Method with 5-Aminosalicylic acid-13C6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mesalamine (5-aminosalicylic acid, 5-ASA) in human plasma. The method utilizes 5-Aminosalicylic acid-13C6 (5-ASA-13C6) as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[1][2] Sample preparation involves a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The method has been validated over a linear range suitable for pharmacokinetic studies and demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity.
Introduction
Mesalamine is an anti-inflammatory agent widely used for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[3][4] Accurate measurement of mesalamine concentrations in plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard like 5-ASA-13C6 is critical for correcting potential matrix effects and variations during sample processing and analysis, thereby ensuring reliable quantification.[1][2] This document provides a detailed protocol for the quantification of mesalamine in human plasma using a validated LC-MS/MS method.
Experimental Protocol
Materials and Reagents
-
Mesalamine (5-Aminosalicylic acid) reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard and Quality Control (QC) Sample Preparation
Stock Solutions: Prepare individual stock solutions of mesalamine and 5-ASA-13C6 in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the mesalamine stock solution with a mixture of methanol and water (1:1, v/v) to create calibration curve (CC) standards.
Internal Standard Working Solution: Dilute the 5-ASA-13C6 stock solution with methanol to a final concentration of 100 ng/mL.
Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL 5-ASA-13C6) and vortex briefly.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Some protocols may also employ a derivatization step with propionic anhydride to improve the chromatographic properties and sensitivity of mesalamine.[1][3][6][7]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution may be used. A typical isocratic condition is 40:60 (A:B).[8][9] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| MRM Transitions | Mesalamine: m/z 152.0 → 108.0 (Negative Ion Mode)[5] or m/z 154 → 108 (Positive Ion Mode)[10] |
| 5-ASA-13C6: m/z 158.0 → 113.0 (Negative Ion Mode, estimated) | |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize the validation data from representative LC-MS/MS methods for mesalamine quantification.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Mesalamine | 2 - 1500 | 2 | > 0.998 | [5] |
| Mesalamine | 7.984 - 3780.638 | 7.984 | Not Reported | [11] |
| Mesalamine | 0.10 - 12.0 | 0.10 | > 0.995 | [6] |
| Mesalamine | 10 - 1200 | 10 | Not Reported | [9] |
| Mesalamine | 10 - 1500 | 10 | Not Reported | [1] |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Mesalamine | QC Low, Mid, High | 1.60 - 8.63 | 2.14 - 8.67 | 100.64 - 103.87 | [5] |
| Mesalamine | QC Low, Mid, High | 0.6 - 2.9 | 1.3 - 3.8 | 103.8 - 107.2 | [6] |
| Mesalamine | QC Low, Mid, High | < 7.9 | < 7.9 | ± 3.5 (relative error) | [10] |
Experimental Workflow Diagram
Caption: Workflow for mesalamine quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of mesalamine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This method is well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of mesalamine.
References
- 1. fda.gov [fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.bcnf.ir [pubs.bcnf.ir]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ejbps.com [ejbps.com]
- 10. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
Application Note: Quantitative Analysis of 5-Aminosalicylic Acid (5-ASA) and its Metabolites using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is the primary therapeutic agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its clinical efficacy is largely dependent on achieving therapeutic concentrations at the site of inflammation in the gastrointestinal tract.[1] 5-ASA is metabolized in the intestinal mucosa and liver to its primary, inactive metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[2][3] Accurate quantification of 5-ASA and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing bioequivalence of different drug formulations.[3][4]
This application note provides a detailed protocol for the simultaneous quantification of 5-ASA and its major metabolite, Ac-5-ASA, in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 5-Aminosalicylic acid-13C6 (5-ASA-13C6), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[5]
Metabolic Pathway of 5-ASA
The primary metabolic transformation of 5-ASA is N-acetylation, which is catalyzed by N-acetyltransferase 1 (NAT1) in the intestinal epithelial cells and the liver.[1] This process converts the active 5-ASA into the inactive Ac-5-ASA, which is then predominantly excreted in the urine.[2]
Caption: Metabolic conversion of 5-ASA to Ac-5-ASA.
Quantitative Data Summary
The following tables summarize typical pharmacokinetic parameters and concentration ranges for 5-ASA and Ac-5-ASA in human plasma, as reported in various studies. These values can vary significantly depending on the 5-ASA formulation, dosage, and patient population.[6][7]
Table 1: Pharmacokinetic Parameters of 5-ASA and Ac-5-ASA
| Parameter | 5-ASA | Ac-5-ASA | Reference |
| Half-life (t½) | 0.4 - 2.4 hours | 6 - 9 hours | [7] |
| Time to Peak (Tmax) | Varies by formulation | Varies by formulation | [1] |
| Protein Binding | 40 - 50% | ~80% | [2] |
Table 2: Plasma Concentrations of 5-ASA and Ac-5-ASA after Oral Administration
| Analyte | Concentration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 5-ASA | 20 - 1200 | 5 - 50 | [8][9] |
| Ac-5-ASA | 100 - 2900 | 7.5 - 50 | [8][9] |
Experimental Protocol: Quantification of 5-ASA and Ac-5-ASA in Human Plasma by LC-MS/MS
This protocol outlines a robust method for the simultaneous determination of 5-ASA and Ac-5-ASA in human plasma using 5-ASA-13C6 as an internal standard.
Materials and Reagents
-
5-Aminosalicylic acid (5-ASA) reference standard
-
N-acetyl-5-aminosalicylic acid (Ac-5-ASA) reference standard
-
This compound (5-ASA-13C6) internal standard[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-ASA, Ac-5-ASA, and 5-ASA-13C6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of 5-ASA and Ac-5-ASA in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 5-ASA-13C6 stock solution in methanol:water (50:50, v/v).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting 5-ASA and its metabolites from plasma.[3][9]
Caption: Workflow for plasma sample preparation.
Detailed Steps:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL 5-ASA-13C6 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.[3]
-
Inject an aliquot into the LC-MS/MS system.[3]
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., Purospher RP-18e, 5 µm, 250 x 4 mm)[2][10] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 15% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 15% B and equilibrate for 2 min |
| Flow Rate | 0.2 - 1 mL/min[9][10] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40°C |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 5-ASA: m/z 152 -> 108[9] Ac-5-ASA: m/z 194 -> 150[9] 5-ASA-13C6: m/z 158 -> 114 |
| Ion Source Temperature | 400 - 550°C |
| Collision Energy | Optimize for each transition |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of 5-ASA and Ac-5-ASA in the plasma samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantitative analysis of 5-ASA and its primary metabolite, Ac-5-ASA, in human plasma. This methodology is well-suited for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring, thereby supporting the clinical development and optimization of 5-ASA therapies. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-amino salicylic acid absorption and metabolism in ulcerative colitis patients receiving maintenance sulphasalazine, olsalazine or mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
- 9. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust UPLC-MS/MS Method for the Quantification of 5-Aminosalicylic Acid in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of 5-Aminosalicylic acid (5-ASA) in biological matrices.
Introduction: 5-Aminosalicylic acid (Mesalamine) is an anti-inflammatory drug widely used for the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2][3] Accurate and precise quantification of 5-ASA in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[4] This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of 5-ASA in human plasma. The use of a stable isotope-labeled internal standard, 5-Aminosalicylic acid-13C6, ensures high accuracy and compensates for matrix effects and variability during sample processing.[5]
UPLC-MS/MS Method Parameters
A summary of the optimized UPLC-MS/MS parameters for the analysis of 5-Aminosalicylic acid is presented in Table 1.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | 5-ASA: m/z 152 -> 1085-ASA-13C6: m/z 158 -> 114 |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 1: UPLC-MS/MS System Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Table 2: Gradient Elution Program
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 5-ASA and this compound reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 5-ASA by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
-
Sample Preparation from Human Plasma
This protocol utilizes a protein precipitation method for sample cleanup.
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (95% Mobile Phase A and 5% Mobile Phase B).
-
Vortex briefly and inject 5 µL into the UPLC-MS/MS system.
Quantitative Data Summary
The following tables represent typical data obtained using this method.
| Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.012 | 0.98 | 98.0 |
| 5.0 | 0.061 | 5.05 | 101.0 |
| 25.0 | 0.305 | 24.8 | 99.2 |
| 100.0 | 1.22 | 101.2 | 101.2 |
| 500.0 | 6.11 | 498.5 | 99.7 |
| 1000.0 | 12.25 | 1005.7 | 100.6 |
Table 3: Calibration Curve Data for 5-ASA in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Precision (%RSD) | Accuracy (%) |
| LQC | 3.0 | 2.95 | 4.2 | 98.3 |
| MQC | 300.0 | 305.1 | 3.5 | 101.7 |
| HQC | 800.0 | 792.8 | 2.8 | 99.1 |
Table 4: Intra-day Precision and Accuracy for 5-ASA in Human Plasma
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of 5-ASA in human plasma is illustrated in the following diagram.
Caption: Workflow for 5-ASA quantification.
Simplified 5-ASA Mechanism of Action
5-Aminosalicylic acid is believed to exert its anti-inflammatory effects through multiple pathways, including the inhibition of prostaglandin and leukotriene synthesis.
Caption: Simplified mechanism of 5-ASA.
Conclusion
The UPLC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of 5-Aminosalicylic acid in human plasma. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. The use of a stable isotope-labeled internal standard ensures the reliability of the results, making this method suitable for routine use in clinical and pharmaceutical research settings.
References
- 1. helixchrom.com [helixchrom.com]
- 2. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tracing the Metabolic Fate of 5-Aminosalicylic Acid using 5-Aminosalicylic acid-13C6 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is a cornerstone therapy for inflammatory bowel disease (IBD).[1] Its therapeutic efficacy is primarily localized to the intestinal mucosa.[1] Understanding the metabolic fate of 5-ASA is crucial for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing systemic side effects. The use of stable isotope-labeled compounds, such as 5-Aminosalicylic acid-13C6, offers a powerful tool for tracing the metabolic pathways and quantifying the metabolic flux of this important drug. This document provides detailed application notes and protocols for utilizing this compound as a tracer in metabolic flux analysis (MFA).
Metabolic flux analysis using 13C-labeled tracers is a key technique for quantifying the rates of metabolic reactions within a cell.[2][3][4][5] By introducing a substrate labeled with 13C, researchers can track the incorporation of the heavy isotope into downstream metabolites. The pattern and extent of 13C labeling in these metabolites, as measured by mass spectrometry or NMR, provide a quantitative measure of the metabolic pathway activities.[5][6]
Metabolic Pathway of 5-Aminosalicylic Acid
The primary metabolic pathway for 5-ASA is N-acetylation, which converts it to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[1][7][8][9][10] This process can occur in the intestinal epithelial cells, the liver, and is also mediated by gut microbiota.[1][9][10][11] Ac-5-ASA is considered therapeutically inactive.[11] Therefore, understanding the dynamics of this acetylation process is of significant clinical interest.
Beyond acetylation, 5-ASA has been shown to exert its anti-inflammatory effects through various intracellular signaling pathways. A key mechanism involves the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation.[10] Additionally, 5-ASA can inhibit the activity of nuclear factor-kappa B (NF-κB), a central mediator of inflammatory responses.[12]
Below is a diagram illustrating the primary metabolic fate and key signaling interactions of 5-ASA.
References
- 1. benchchem.com [benchchem.com]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Intestinal metabolism and transport of 5-aminosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 5-Aminosalicylic acid-13C6 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of 5-Aminosalicylic acid-13C6 (5-ASA-13C6) in Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopically labeled compound serves as a powerful tool for drug metabolism studies, pharmacokinetic analyses, and for elucidating the mechanism of action of 5-ASA, a frontline treatment for inflammatory bowel disease (IBD).
Introduction to 5-Aminosalicylic Acid (5-ASA)
5-Aminosalicylic acid, also known as mesalamine, is an anti-inflammatory drug widely used for the treatment of IBD, including ulcerative colitis and Crohn's disease. Its therapeutic effect is primarily localized to the colonic mucosa. Understanding its metabolic fate is crucial for optimizing drug delivery and efficacy. The primary metabolic pathway for 5-ASA is N-acetylation to N-acetyl-5-aminosalicylic acid (Ac-5-ASA), a metabolite considered to be therapeutically inactive.[1] This acetylation is carried out by both human N-acetyltransferase 1 (NAT1) in the intestinal mucosa and liver, and significantly, by various acetyltransferases produced by the gut microbiota.[1][2][3]
The use of 5-ASA fully labeled with Carbon-13 (5-ASA-13C6) in conjunction with NMR spectroscopy offers a highly sensitive and specific method to trace the parent drug and its metabolites in biological samples. This allows for precise quantification and characterization of metabolic pathways without the need for radioactive labeling.[4]
Applications of this compound in NMR Spectroscopy
The uniform labeling of 5-ASA with 13C enhances the NMR signal significantly, enabling a range of applications:
-
Metabolic Pathway Elucidation: Tracing the 13C label allows for the unambiguous identification and quantification of metabolites, providing a detailed map of the metabolic pathways of 5-ASA in various biological systems, including the significant role of the gut microbiome in its N-acetylation.[3][5]
-
Quantitative Analysis (qNMR): 5-ASA-13C6 can be used as an internal standard for the accurate quantification of unlabeled 5-ASA and its metabolites in complex biological matrices such as plasma, urine, and fecal extracts.[4]
-
Pharmacokinetic Studies: By monitoring the appearance and disappearance of 13C-labeled 5-ASA and its metabolites over time, detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) can be determined.
-
Drug-Microbiome Interaction Studies: The labeled compound is an invaluable tool for investigating the specific contributions of different gut microbial species and their enzymes to the metabolism and potential inactivation of 5-ASA.[3][5]
Quantitative Data
The following table summarizes the 13C NMR chemical shifts for 5-Aminosalicylic acid (Mesalazine). These values are essential for the identification and analysis of the compound and its metabolites in NMR spectra.
| Carbon Atom | Chemical Shift (ppm) |
| C1 | ~172 |
| C2 | ~110 |
| C3 | ~148 |
| C4 | ~120 |
| C5 | ~130 |
| C6 | ~118 |
| C7 (COOH) | ~172 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent, pH, and temperature. The provided data is based on solid-state NMR of mesalazine and may differ in solution.
Experimental Protocols
Protocol 1: In Vitro Metabolism of 5-ASA-13C6 by Gut Microbiota
This protocol describes a general workflow for studying the metabolism of 5-ASA-13C6 by gut microbial communities.
1. Sample Preparation:
- Prepare an anaerobic culture medium suitable for gut bacteria.
- In an anaerobic chamber, inoculate the medium with a fecal slurry from a healthy donor or a patient with IBD.
- Add 5-ASA-13C6 to the culture at a final concentration of 100 µM.
- Incubate the culture at 37°C for various time points (e.g., 0, 6, 12, 24 hours).
- At each time point, collect an aliquot of the culture and centrifuge to separate the bacterial cells from the supernatant.
- Extract the metabolites from both the supernatant and the bacterial pellet using a suitable solvent (e.g., methanol/chloroform/water extraction).
- Lyophilize the extracts and reconstitute in a deuterated NMR solvent (e.g., D2O with a known concentration of an internal standard like DSS).
2. NMR Data Acquisition:
- Transfer the reconstituted sample to a 5 mm NMR tube.
- Acquire a 1D 13C NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).
- Key acquisition parameters to consider:
- Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30).
- Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or higher, depending on the sample concentration).
- Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the carbons of interest to ensure full relaxation and accurate quantification.
- Acquisition Time (aq): Sufficient to achieve good digital resolution.
- Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Analysis:
- Process the NMR data using appropriate software (e.g., TopSpin, Mnova).
- Reference the spectrum to the internal standard.
- Identify the peaks corresponding to 5-ASA-13C6 and its metabolites by comparing the chemical shifts to known values.
- Integrate the peaks of interest to determine the relative concentrations of the parent compound and its metabolites at each time point.
- Plot the concentration changes over time to determine the rate of metabolism.
Protocol 2: Quantitative NMR (qNMR) for 5-ASA in Biological Samples
This protocol outlines the use of 5-ASA-13C6 as an internal standard for the quantification of unlabeled 5-ASA in a biological sample.
1. Sample Preparation:
- Prepare a stock solution of 5-ASA-13C6 of a precisely known concentration in a suitable deuterated solvent.
- To a known volume or weight of the biological sample (e.g., plasma, urine), add a precise amount of the 5-ASA-13C6 internal standard solution.
- Perform an appropriate extraction procedure to isolate the analyte and the internal standard.
- Reconstitute the final extract in the same deuterated solvent used for the internal standard.
2. NMR Data Acquisition:
- Acquire a 1D 13C NMR spectrum as described in Protocol 1. It is crucial to ensure the acquisition parameters are set for quantitative analysis (i.e., long relaxation delay).
3. Data Analysis:
- Identify a well-resolved peak for both unlabeled 5-ASA and 5-ASA-13C6.
- Integrate the selected peaks.
- Calculate the concentration of unlabeled 5-ASA in the original sample using the following formula:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbial Metabolism of 5-ASA Diminishes Its Clinical Efficacy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of 5-Aminosalicylic Acid in Biological Matrices Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminosalicylic acid (5-ASA, mesalamine) is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Accurate quantification of 5-ASA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the spiking of 5-Aminosalicylic acid-13C6 (5-ASA-13C6) as an internal standard (IS) into various biological matrices for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1]
Experimental Protocols
Materials and Reagents
-
5-Aminosalicylic acid (5-ASA) reference standard
-
This compound (5-ASA-13C6) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma, urine, and tissue (e.g., colon) samples (stored at -80°C)
-
Propionic anhydride
-
Methyl t-butyl ether (MTBE)
-
Phosphate buffered saline (PBS), pH 7.4
Preparation of Stock and Working Solutions
2.1. 5-ASA Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 5-ASA reference standard.
-
Dissolve in 10 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Store at -20°C.
2.2. 5-ASA-13C6 Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of 5-ASA-13C6.
-
Dissolve in 1 mL of methanol to obtain a final concentration of 1 mg/mL.
-
Store at -20°C.
2.3. 5-ASA Working Solutions for Calibration Curve and Quality Controls (QCs):
-
Prepare a series of working solutions by serially diluting the 5-ASA stock solution with a 50:50 methanol:water mixture to achieve concentrations for spiking into the biological matrix.
2.4. 5-ASA-13C6 IS Working Solution (e.g., 100 ng/mL):
-
Dilute the 5-ASA-13C6 stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the specific LC-MS/MS system's sensitivity.
-
Store at -20°C.
Preparation of Calibration Standards and Quality Controls
3.1. Spiking into Biological Matrix (Plasma, Urine, or Tissue Homogenate):
-
Thaw the biological matrix (plasma, urine, or prepared tissue homogenate) on ice.
-
Vortex the matrix to ensure homogeneity.
-
To a series of polypropylene tubes, add a known volume of the matrix (e.g., 90 µL).
-
Spike 10 µL of the appropriate 5-ASA working solution to each tube to achieve the desired calibration curve concentrations (e.g., 10, 50, 100, 500, 1000, 2000, 4000 ng/mL).
-
For QC samples, spike blank matrix with 5-ASA working solutions to achieve low, medium, and high concentrations (e.g., 30, 750, and 3000 ng/mL).
-
Prepare blank samples by adding 10 µL of the 50:50 methanol:water mixture to the matrix.
-
Vortex each tube gently for 5-10 seconds after spiking.
Sample Preparation and Extraction
The following is a general protocol for liquid-liquid extraction. Due to the polar nature of 5-ASA, derivatization is often required to improve extraction efficiency and chromatographic retention.[2]
4.1. For Plasma and Urine:
-
To 100 µL of the spiked sample, calibration standard, QC, or blank, add 25 µL of the 5-ASA-13C6 IS working solution (100 ng/mL).
-
Add 25 µL of a 10% propionic anhydride solution in methanol for derivatization and vortex briefly.[2]
-
Add 100 µL of 0.5% formic acid and vortex.[2]
-
Add 1 mL of methyl t-butyl ether (MTBE) and vortex for 10 minutes.[2]
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.[2]
-
Transfer the organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.2. For Tissue Samples:
-
Accurately weigh the tissue sample (e.g., 50-100 mg).
-
Add a 3-fold volume of ice-cold PBS (e.g., 150-300 µL for 50-100 mg of tissue).
-
Homogenize the tissue on ice using a suitable homogenizer.
-
Centrifuge the homogenate at a high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.
-
Use the supernatant as the tissue homogenate and proceed with the extraction protocol as described for plasma and urine.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: An isocratic or gradient elution with a mixture of 10 mM ammonium acetate and methanol.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
MRM Transitions: To be determined by direct infusion of 5-ASA and 5-ASA-13C6. For example, for 5-ASA, a potential transition is m/z 152 -> 108.[3] The corresponding transition for 5-ASA-13C6 would be m/z 158 -> 114.
Data Presentation
The following tables summarize typical validation parameters for the quantification of 5-ASA in biological matrices. While a complete dataset for 5-ASA-13C6 is not available in the cited literature, the provided data for 5-ASA with other internal standards demonstrates the expected performance of the method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| 5-ASA | Plasma | 2 - 1500[2] | > 0.99[2] | 2[2] |
| 5-ASA | Plasma | 50 - 4000[3] | > 0.99[3] | 50[3] |
| 5-ASA | Plasma, Urine | 0.1 - 8000[4] | ≥ 0.996[4] | 20[4] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 5-ASA | Plasma | LQC, MQC, HQC | 1.60 - 8.63[2] | 2.14 - 8.67[2] | 100.64 - 105.48[2] |
| 5-ASA | Plasma | LQC, MQC, HQC | ≤ 6.3[3] | ≤ 11[3] | -8.4 to 7.9[3] |
Table 3: Recovery
| Analyte | Matrix | Concentration Level | Mean Recovery (%) |
| 5-ASA | Plasma | Low, Medium, High | > 90[3] |
Visualizations
Caption: Experimental workflow for 5-ASA quantification.
Caption: Principle of stable isotope dilution analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Aminosalicylic Acid: Mitigating Matrix Effects with 5-Aminosalicylic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and mitigating matrix effects in the quantitative analysis of 5-Aminosalicylic acid (5-ASA) in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), specifically 5-Aminosalicylic acid-¹³C₆, is highlighted as a best practice for ensuring accurate and reliable bioanalytical data.
Introduction to Matrix Effects in 5-ASA Analysis
In LC-MS/MS-based bioanalysis, matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[1] This phenomenon can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1] Given that 5-ASA is often analyzed in complex biological matrices such as plasma and urine, a thorough evaluation and mitigation of matrix effects are critical for robust method development and validation. The use of a stable isotope-labeled internal standard (SIL-IS), such as 5-Aminosalicylic acid-¹³C₆, is the gold standard for compensating for matrix effects.[2] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby providing reliable correction and improving data quality.[2]
Quantitative Data on Matrix Effects
While the use of 5-Aminosalicylic acid-¹³C₆ is the recommended approach, publicly available literature with specific quantitative data on its performance in mitigating matrix effects for 5-ASA is limited. However, based on the principles of using a SIL-IS, the following table presents representative data that illustrates the expected outcomes of a properly validated LC-MS/MS method. This data is intended to serve as a benchmark for researchers developing their own assays.
Table 1: Representative Quantitative Assessment of Matrix Effects for 5-Aminosalicylic Acid in Human Plasma
| Analyte Concentration | Matrix Lot | 5-ASA Matrix Factor (MF) | 5-ASA-¹³C₆ Matrix Factor (MF) | IS-Normalized Matrix Factor (5-ASA MF / 5-ASA-¹³C₆ MF) |
| Low QC | 1 | 0.85 | 0.86 | 0.99 |
| 2 | 0.92 | 0.91 | 1.01 | |
| 3 | 0.88 | 0.89 | 0.99 | |
| 4 | 0.95 | 0.93 | 1.02 | |
| 5 | 0.89 | 0.90 | 0.99 | |
| 6 | 0.91 | 0.92 | 0.99 | |
| Mean | 0.90 | 0.90 | 1.00 | |
| %CV | 4.3% | 2.5% | 1.3% | |
| High QC | 1 | 0.88 | 0.87 | 1.01 |
| 2 | 0.94 | 0.93 | 1.01 | |
| 3 | 0.90 | 0.91 | 0.99 | |
| 4 | 0.96 | 0.95 | 1.01 | |
| 5 | 0.91 | 0.92 | 0.99 | |
| 6 | 0.93 | 0.94 | 0.99 | |
| Mean | 0.92 | 0.92 | 1.00 | |
| %CV | 3.2% | 3.1% | 1.0% |
This table presents hypothetical data, representative of expected results when using a stable isotope-labeled internal standard. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor from at least six different matrix lots should not be greater than 15%.[3]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition Method)
This protocol describes the "golden standard" method for the quantitative evaluation of matrix effects.[2]
Objective: To determine the suppressive or enhancing effect of the biological matrix on the ionization of 5-ASA and its internal standard, 5-Aminosalicylic acid-¹³C₆.
Materials:
-
At least six different lots of blank human plasma
-
5-ASA and 5-Aminosalicylic acid-¹³C₆ analytical standards
-
Reagents for sample preparation (e.g., methanol, acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 5-ASA and 5-Aminosalicylic acid-¹³C₆ into the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank plasma through the sample preparation procedure. Spike 5-ASA and 5-Aminosalicylic acid-¹³C₆ into the extracted blank matrix at the same low and high QC concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike 5-ASA and 5-Aminosalicylic acid-¹³C₆ into the blank plasma at low and high QC concentrations before the sample preparation procedure. (This set is used to determine recovery, but is prepared alongside for a comprehensive validation).
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of 5-ASA) / (MF of 5-Aminosalicylic acid-¹³C₆)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized Matrix Factor across the different lots of plasma. The %CV should be ≤15%.
Protocol 2: Sample Preparation of Human Plasma for 5-ASA Analysis
This protocol describes a common protein precipitation method for the extraction of 5-ASA from human plasma.
Objective: To extract 5-ASA and its internal standard from human plasma while removing proteins and other interfering substances.
Materials:
-
Human plasma samples
-
5-Aminosalicylic acid-¹³C₆ working solution (internal standard)
-
Ice-cold methanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the 5-Aminosalicylic acid-¹³C₆ working solution and vortex briefly.
-
Add 300 µL of ice-cold methanol to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to mix and inject a portion onto the LC-MS/MS system.
Protocol 3: Representative LC-MS/MS Method for 5-ASA and N-acetyl-5-ASA
This protocol provides a starting point for the chromatographic and mass spectrometric conditions for the analysis of 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA).
Objective: To achieve chromatographic separation and sensitive detection of 5-ASA, Ac-5-ASA, and 5-Aminosalicylic acid-¹³C₆.
Liquid Chromatography (LC) Parameters:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
5-ASA: m/z 154 -> 136
-
Ac-5-ASA: m/z 196 -> 178
-
5-Aminosalicylic acid-¹³C₆: m/z 160 -> 142
-
-
Ion Source Parameters: Optimize for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Signaling Pathway of 5-Aminosalicylic Acid
References
Application of 5-Aminosalicylic Acid-¹³C₆ in Pharmacokinetic Studies of 5-ASA
Application Note and Protocol
Introduction
5-Aminosalicylic acid (5-ASA), also known as mesalamine, is the primary therapeutic agent for managing inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its efficacy is largely dependent on achieving high local concentrations in the intestinal mucosa while minimizing systemic absorption.[1] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of 5-ASA, robust pharmacokinetic (PK) studies are essential. The use of stable isotope-labeled compounds, such as 5-Aminosalicylic acid-¹³C₆ (5-ASA-¹³C₆), as internal standards or tracers in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering high precision and accuracy.[2][3] This document provides a detailed protocol for a pharmacokinetic study of 5-ASA using 5-ASA-¹³C₆ as a tracer, including sample preparation, bioanalytical methodology, and data analysis.
Principle of Stable Isotope-Labeled Tracers in Pharmacokinetic Studies
The use of a stable isotope-labeled (SIL) version of a drug, such as 5-ASA-¹³C₆, allows for the differentiation between the exogenously administered drug and any endogenous counterparts. In pharmacokinetic studies, co-administration of the labeled and unlabeled drug can be employed to determine bioavailability without the need for a washout period. More commonly, the SIL compound is used as an internal standard (IS) in the bioanalytical method to correct for variability during sample preparation and analysis.[2] An ideal internal standard co-elutes with the analyte and has the same extraction recovery and ionization response in the mass spectrometer.[4]
Experimental Protocols
In Vivo Study Design (Rodent Model)
This protocol outlines a typical pharmacokinetic study in Wistar rats.
1. Animal Handling and Dosing:
-
Animals: Male Wistar rats (n=6 per group) are fasted overnight with free access to water before dosing.[5]
-
Formulation Preparation: 5-ASA is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration. For intravenous administration, 5-ASA is dissolved in a saline solution.
-
Dosing:
2. Sample Collection:
-
Blood samples (approximately 250 µL) are collected from the tail vein into heparinized tubes at the following time points: pre-dose, 5, 10, 20, 30, 45, 60, 90, 120, 180, 240, 300, 360, 540, 720, and 1440 minutes post-dose.[5][6]
-
Plasma is separated by centrifugation at 8,000 rpm for 15 minutes at 4°C and stored at -80°C until analysis.[5]
Bioanalytical Method: LC-MS/MS Quantification of 5-ASA
This method utilizes 5-ASA-¹³C₆ as an internal standard for the accurate quantification of 5-ASA in plasma samples.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Stock Solutions: Prepare a 1.0 mg/mL stock solution of 5-ASA and 5-ASA-¹³C₆ (as the internal standard, IS) in methanol.
-
Calibration Standards: Prepare calibration standards by spiking blank rat plasma with appropriate volumes of the 5-ASA stock solution to achieve a concentration range of 50 ng/mL to 4000 ng/mL.[7]
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma.
2. Sample Preparation (Protein Precipitation): [7]
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the 5-ASA-¹³C₆ internal standard working solution.
-
Add 450 µL of acetonitrile and 450 µL of methanol to precipitate proteins.[6]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1260 Infinity Series or equivalent.[5]
-
Column: Zorbax SB-C18 column (5 µm, 4.6 x 150 mm).[5]
-
Mobile Phase: A mixture of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15, v/v).[7]
-
Flow Rate: 0.6 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ionization mode.[7]
-
Multiple Reaction Monitoring (MRM) Transitions: [7]
-
5-ASA: m/z 152 → 108
-
5-ASA-¹³C₆: m/z 158 → 114 (hypothetical, based on a 6 Da mass shift)
-
N-acetyl-5-ASA: m/z 194 → 150
-
Data Presentation
Pharmacokinetic Parameters of 5-ASA
The following table summarizes key pharmacokinetic parameters for 5-ASA and its primary metabolite, N-acetyl-5-ASA (Ac-5-ASA), from various studies.
| Parameter | 5-ASA | Ac-5-ASA | Study Population | Administration | Reference |
| Cmax | 680 ng/mL | 1240 ng/mL | Healthy Volunteers | 1200 mg single oral dose | [7] |
| Tmax | 3 h | - | 14 Healthy Volunteers | 500 mg single rectal dose | [8] |
| t½ (half-life) | ~40 min | 6 to 9 h | Healthy Volunteers | IV and oral | [1][9] |
| Oral Bioavailability | ~13% | - | Wistar Rats | 100 mg/kg oral dose | [5] |
| Plasma Protein Binding | 40-50% | 80% | General | - | [8] |
LC-MS/MS Method Validation Summary
| Parameter | 5-ASA | N-acetyl-5-ASA | Reference |
| Linearity Range | 50 - 4000 ng/mL | 50 - 4000 ng/mL | [7] |
| LLOQ | 50 ng/mL | 50 ng/mL | [7] |
| Recovery | >90% | >95% | [7] |
| Within-batch Precision (RSD%) | ≤ 6.3% | ≤ 8.0% | [7] |
| Between-batch Precision (RSD%) | ≤ 11% | ≤ 10% | [7] |
| Within-batch Accuracy (bias%) | -8.4% to 7.9% | -8.4% to 7.9% | [7] |
| Between-batch Accuracy (bias%) | -7.9% to 8.0% | -7.9% to 8.0% | [7] |
Visualizations
Caption: Experimental workflow for a 5-ASA pharmacokinetic study.
Caption: Metabolic pathway of 5-Aminosalicylic Acid (5-ASA).
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 6. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity | MDPI [mdpi.com]
- 7. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. Pharmacokinetics of 5-aminosalicylic acid in man following administration of intravenous bolus and per os slow-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Aminosalicylic Acid-13C6 Isotopic Interference
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference when using 5-Aminosalicylic acid-13C6 (5-ASA-13C6) as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the signal from the stable isotope-labeled internal standard (5-ASA-13C6) is artificially increased by contributions from the unlabeled analyte (5-Aminosalicylic acid or 5-ASA). This happens because naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled 5-ASA can result in a small fraction of these molecules having a mass-to-charge ratio (m/z) that is the same as the 13C6-labeled internal standard. This phenomenon is often referred to as "crosstalk" between the analyte and the internal standard.[1]
Q2: Why is it important to address isotopic interference?
A2: Uncorrected isotopic interference leads to an overestimation of the internal standard's response. Since the internal standard is used to normalize the signal of the analyte, this inflated response will cause an underestimation of the true concentration of 5-ASA in the sample. This is particularly problematic at high analyte concentrations relative to a fixed concentration of the internal standard, which can lead to non-linear calibration curves and inaccurate quantification.[1][2]
Q3: What are the primary sources of interference in a 5-ASA LC-MS/MS assay?
A3: Besides isotopic interference from the analyte itself, other sources can include:
-
Metabolites: 5-ASA is metabolized in the body to several compounds, including N-acetyl-5-ASA, N-formyl-5-ASA, and N-β-D-glucopyranosyl-5-ASA.[3][4][5] While these are not isotopic interferences, they can be isobaric (having the same nominal mass) and may interfere if not chromatographically resolved.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. A co-eluting stable isotope-labeled internal standard like 5-ASA-13C6 is expected to experience similar matrix effects as the unlabeled analyte, thus providing effective normalization.[6]
Q4: How can I predict the MRM transitions for 5-ASA-13C6?
A4: The Multiple Reaction Monitoring (MRM) transitions for 5-ASA-13C6 can be predicted based on the known transitions of unlabeled 5-ASA and the mass shift introduced by the six ¹³C atoms. The molecular weight of 5-ASA is approximately 153.14 g/mol , while the molecular weight of 5-ASA-13C6 is approximately 159.09 g/mol , a difference of 6 Da.
-
Unlabeled 5-ASA: In negative ionization mode, the precursor ion is [M-H]⁻ at m/z 152. A common product ion is m/z 108.[7][8] In positive ionization mode, the precursor ion is [M+H]⁺ at m/z 154, with a common product ion at m/z 136.[3]
-
5-ASA-13C6 (Predicted):
-
Negative Mode: The precursor ion [M-H]⁻ would be at m/z 158. The fragmentation pattern should be similar, so a likely product ion would be m/z 114.
-
Positive Mode: The precursor ion [M+H]⁺ would be at m/z 160. A likely product ion would be m/z 142.
-
These predicted transitions should be confirmed experimentally by infusing a solution of the 5-ASA-13C6 standard into the mass spectrometer.
Troubleshooting Guide
Issue: Non-linear calibration curve and/or inaccurate quantification at high analyte concentrations.
This is a classic symptom of isotopic interference from the unlabeled analyte contributing to the internal standard's signal.
Step 1: Assess the Contribution of Isotopic Interference
The first step is to experimentally determine the extent of the interference.
Objective: To quantify the percentage of signal from a high-concentration unlabeled 5-ASA sample that is detected in the MRM channel of 5-ASA-13C6.
Materials:
-
Stock solution of unlabeled 5-ASA (e.g., 1 mg/mL).
-
Working solution of 5-ASA-13C6 at the concentration used in your assay.
-
Blank biological matrix (e.g., human plasma).
-
Your established LC-MS/MS system and method.
Procedure:
-
Prepare Samples:
-
Blank Matrix: An unprocessed sample of the biological matrix.
-
Zero Analyte Sample: Blank matrix spiked with the 5-ASA-13C6 working solution.
-
High-Concentration Analyte Sample: Blank matrix spiked with a high concentration of unlabeled 5-ASA (e.g., at the upper limit of quantification - ULOQ) without any internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the three samples and acquire data, monitoring the MRM transitions for both unlabeled 5-ASA and 5-ASA-13C6 in all runs.
-
-
Data Analysis:
-
In the chromatogram of the "High-Concentration Analyte Sample," measure the peak area of the signal that appears in the 5-ASA-13C6 MRM channel at the retention time of 5-ASA.
-
In the "Zero Analyte Sample," measure the peak area of the 5-ASA-13C6.
-
Calculate the percent contribution using the following formula:
% Contribution = (Area in IS channel of High-Conc. Analyte Sample / Area of IS in Zero Analyte Sample) * 100
-
You should observe a small peak in the internal standard channel in the high-concentration analyte sample. The table below illustrates representative data from such an experiment.
| Sample | Analyte (5-ASA) Concentration | IS (5-ASA-13C6) Concentration | Peak Area in Analyte Channel | Peak Area in IS Channel |
| Zero Analyte | 0 ng/mL | 100 ng/mL | 0 | 500,000 |
| High-Conc. Analyte | 5000 ng/mL | 0 ng/mL | 25,000,000 | 25,000 |
In this example, the contribution of the high-concentration analyte to the internal standard signal is: (25,000 / 500,000) * 100 = 5%
This indicates that at the ULOQ, the unlabeled analyte contributes a signal that is 5% of the expected internal standard response, which can lead to significant underestimation of the analyte concentration.
Step 2: Mitigating Isotopic Interference
If the contribution is found to be significant (typically >2-3%), several strategies can be employed.
This is often the most practical approach. The contribution of the unlabeled analyte to the internal standard signal can be subtracted from the observed internal standard response.[1][9]
Correction Formula:
Corrected IS Area = Observed IS Area - (Analyte Area * Correction Factor)
The Correction Factor is determined experimentally by analyzing a pure solution of the unlabeled analyte and measuring the ratio of the signal in the internal standard channel to the signal in the analyte channel.[10]
If possible, select a different product ion for the internal standard that does not have a corresponding interference from the unlabeled analyte. This may not always be feasible as the fragmentation patterns are often very similar.
Increasing the concentration of the internal standard can reduce the relative contribution of the interference from the analyte, potentially improving linearity. However, this may not be cost-effective and could lead to detector saturation.[11]
Visualizing the Process
Experimental Workflow
The following diagram outlines the workflow for identifying and correcting for isotopic interference.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry for 5-Aminosalicylic acid-13C6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of 5-Aminosalicylic acid-13C6 (5-ASA-13C6). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your analyses.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: this compound is a stable isotope-labeled internal standard for 5-Aminosalicylic acid (5-ASA). The six 13C atoms are typically on the benzene ring. In positive ion mode (ESI+), the precursor ion is the protonated molecule [M+H]+. For 5-ASA, this is m/z 154. For 5-ASA-13C6, this will be m/z 160. In negative ion mode (ESI-), the precursor ion is the deprotonated molecule [M-H]-. For 5-ASA, this is m/z 152, and for 5-ASA-13C6, it is m/z 158.[1][2]
The major product ions for unlabeled 5-ASA result from the loss of water (H2O) and carbon dioxide (CO2). For 5-ASA-13C6, the product ions will be shifted depending on which fragments retain the 13C-labeled benzene ring.
Q2: Which ionization mode, positive (ESI+) or negative (ESI-), is better for 5-ASA-13C6 detection?
A2: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of 5-ASA.[1][2] The optimal choice may depend on your specific matrix and instrumentation. It is recommended to test both modes during method development to determine which provides the best sensitivity and signal-to-noise ratio for your application.
Q3: Why is my 5-ASA-13C6 signal weak or inconsistent?
A3: A weak or inconsistent signal for 5-ASA-13C6 can be due to several factors:
-
Suboptimal MS parameters: Ensure that the precursor and product ion m/z values, collision energy, and other MS parameters are correctly optimized for 5-ASA-13C6.
-
Matrix effects: Components in your sample matrix (e.g., plasma, urine) can suppress the ionization of your analyte.
-
Poor chromatographic peak shape: 5-ASA is a polar compound and may have poor retention on standard C18 columns, leading to co-elution with matrix components and ion suppression.
-
Analyte stability: 5-ASA can be susceptible to degradation. Ensure proper sample handling and storage.
-
Incorrect sample preparation: Inefficient extraction or protein precipitation can lead to low recovery of the analyte.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in bioanalysis. To minimize matrix effects:
-
Improve sample clean-up: Use more effective sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize chromatography: Adjust the mobile phase composition and gradient to better separate 5-ASA-13C6 from matrix components.
-
Use a stable isotope-labeled internal standard: 5-ASA-13C6 is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
-
Dilute the sample: If the signal is strong enough, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No or low signal for 5-ASA-13C6 | Incorrect precursor/product ion settings. | Verify the m/z values for the [M+H]+ or [M-H]- of 5-ASA-13C6 and its corresponding product ions. |
| Suboptimal ionization source parameters. | Optimize source temperature, gas flows, and spray voltage. | |
| Poor analyte recovery during sample preparation. | Evaluate your extraction or protein precipitation method for efficiency. | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| Matrix interferences. | Improve sample clean-up and chromatographic separation. | |
| Poor peak shape | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For 5-ASA, a slightly acidic mobile phase is often used.[2] |
| Column overload. | Reduce the injection volume or sample concentration. | |
| High variability in internal standard signal | Inconsistent sample preparation. | Ensure precise and consistent addition of the internal standard to all samples and standards. |
| Analyte instability. | Investigate the stability of 5-ASA-13C6 in your sample matrix and storage conditions. |
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters for the analysis of 5-ASA. These should be used as a starting point for the optimization of 5-ASA-13C6 detection.
Table 1: Mass Transitions for 5-Aminosalicylic Acid
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| 5-Aminosalicylic acid | ESI+ | 154 | 136, 108, 90 |
| 5-Aminosalicylic acid | ESI- | 152 | 108 |
Data compiled from multiple sources.[1][2]
Table 2: Predicted Mass Transitions for this compound
| Compound | Ionization Mode | Precursor Ion (m/z) | Predicted Product Ion(s) (m/z) |
| This compound | ESI+ | 160 | 142, 114, 96 |
| This compound | ESI- | 158 | 114 |
Note: The exact product ions and their relative intensities should be confirmed by direct infusion of a 5-ASA-13C6 standard.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of 5-ASA-13C6 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Optimization
-
Compound Tuning (Direct Infusion):
-
Prepare a 1 µg/mL solution of 5-ASA-13C6 in 50:50 methanol:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Optimize the precursor ion selection and collision energy to obtain the most stable and intense product ions.
-
Optimize source parameters such as capillary voltage, source temperature, and gas flows.
-
-
Chromatographic Separation:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and increase to elute the analyte. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for weak or no signal of this compound.
References
Technical Support Center: Using ¹³C Labeled Internal Standards in Bioanalysis
Welcome to the technical support center for the effective use of ¹³C labeled internal standards (IS) in bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and ensure the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why are stable isotope-labeled internal standards (SIL-IS), particularly ¹³C-labeled ones, considered the "gold standard" in quantitative bioanalysis?
A1: Stable isotope-labeled internal standards are considered the gold standard because they are chemically and physically almost identical to the analyte of interest.[1][2][3] This similarity ensures they behave nearly the same way during sample preparation, chromatography, and ionization in the mass spectrometer.[4][5] ¹³C-labeled standards are often preferred over deuterium (²H) labeled standards because the ¹³C isotope effect is negligible, ensuring co-elution with the analyte.[6][7] This co-elution is critical for accurately compensating for variations in extraction recovery and matrix effects, which can cause ion suppression or enhancement.[2][4][8] Furthermore, ¹³C labels are metabolically and chemically stable and are not prone to the back-exchange issues that can sometimes occur with deuterium labels.[2]
Q2: What is "isotopic crosstalk" or "cross-contamination," and why is it a concern?
A2: Isotopic crosstalk refers to the interference between the mass spectrometry signals of the analyte and its ¹³C-labeled internal standard. It can occur in two primary ways:
-
Analyte Contribution to IS Signal: The analyte has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). These can result in an "M+n" isotopic peak that has the same mass-to-charge ratio (m/z) as the internal standard, artificially inflating the IS signal.[9][10] This is a more significant issue for analytes containing elements with high natural isotopic abundance, like chlorine or bromine, and at high analyte concentrations.[10]
-
IS Contribution to Analyte Signal: The ¹³C-labeled internal standard may contain a small amount of the unlabeled analyte as an isotopic impurity from its synthesis.[9][11] This impurity will contribute to the analyte's signal, causing a positive bias in the measurement, especially at the lower limit of quantification (LLOQ).
Undetected crosstalk can lead to inaccurate quantification, non-linear calibration curves, and flawed pharmacokinetic data.[9][10][12]
Q3: What are matrix effects, and can a ¹³C-IS always correct for them?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the biological sample matrix (e.g., phospholipids, salts, proteins).[5][13][14][15] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise results.[5]
While a ¹³C-IS is the best tool to compensate for matrix effects, it is not always foolproof.[3][5] For the correction to be effective, the IS and the analyte must co-elute precisely and experience the same ionization conditions.[8] If there is any chromatographic separation between the analyte and the IS, they may be affected differently by matrix components, leading to inadequate correction.[5][6] This is less common with ¹³C standards than with deuterium standards, which can sometimes exhibit different chromatographic retention times.[6][7][16]
Troubleshooting Guides
Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples
Possible Cause: This is a common symptom that can point to several underlying issues, including inconsistent matrix effects, IS instability, or problems with IS purity.
Troubleshooting Steps:
-
Evaluate IS Response Variability: Check the peak area of the internal standard across all samples in the run. Consistent IS response is expected. Significant variability (>15-20% CV) suggests issues with sample preparation, injection volume, or severe, sample-dependent matrix effects.[17]
-
Assess Matrix Effects: Conduct a post-extraction addition experiment with matrix from at least six different sources to quantify the matrix factor and determine if the IS is adequately compensating for ion suppression/enhancement.[1][13]
-
Verify IS Purity and Concentration: Ensure the isotopic purity of the ¹³C-IS is high (>98%) and check for the presence of unlabeled analyte.[18] The concentration of the IS should be optimized to be high enough to minimize the impact of any analyte-to-IS crosstalk but not so high that IS-to-analyte contribution becomes an issue at the LLOQ.[12][19]
-
Check for Chromatographic Separation: Overlay the chromatograms of the analyte and the IS. They should perfectly co-elute. Even a slight separation can lead to differential matrix effects.[6][8] If separation is observed, chromatographic conditions may need to be re-optimized.
Issue 2: Non-Linear Calibration Curve, Especially at High Concentrations
Possible Cause: This issue often points directly to isotopic crosstalk from the analyte to the internal standard. At high analyte concentrations, the signal from its naturally abundant heavy isotopes can significantly contribute to the IS channel, artificially inflating the IS response and causing the calibration curve to bend.[10][12]
Troubleshooting Steps:
-
Perform Crosstalk Experiment: Analyze a sample containing the analyte at the Upper Limit of Quantification (ULOQ) without any IS added. Measure the response in the IS mass transition channel.
-
Increase IS Concentration: A common strategy to mitigate this effect is to increase the concentration of the internal standard.[10] This reduces the relative contribution of the crosstalk signal from the analyte to the total IS signal.
-
Select a Different IS Precursor Ion: If the IS has multiple stable isotopes incorporated, it may be possible to select a precursor ion for the IS (e.g., M+6) that is further away from the analyte's mass, where there is no or minimal contribution from the analyte's natural isotopes.[10]
Issue 3: Inaccurate Results at the Lower Limit of Quantification (LLOQ)
Possible Cause: Inaccuracy at the LLOQ is often caused by the presence of unlabeled analyte as an impurity in the internal standard. This impurity contributes to the analyte signal, causing a positive bias that is most pronounced at the lowest concentrations.
Troubleshooting Steps:
-
Perform Crosstalk Experiment: Analyze a blank matrix sample spiked only with the working concentration of the internal standard. Measure the response in the analyte's mass transition channel.
-
Consult the Certificate of Analysis (CoA): Review the CoA for the ¹³C-IS to check the reported isotopic purity and the percentage of unlabeled material.[18]
-
Source a Higher Purity Standard: If the IS-to-analyte contribution is too high, the best solution is to obtain a new batch or lot of the internal standard with higher isotopic purity.
-
Adjust IS Concentration: Lowering the IS concentration can reduce the absolute contribution to the analyte signal, but this must be balanced against potential analyte-to-IS crosstalk issues.
Data Presentation: Acceptance Criteria
For a robust and compliant bioanalytical method, the following criteria are generally applied during method validation.
Table 1: Typical Acceptance Criteria for Isotopic Crosstalk
| Parameter | Acceptance Criterion | Guideline Reference |
|---|---|---|
| Contribution of IS to Analyte Signal | Response in blank + IS should be ≤ 20% of analyte response at LLOQ. | ICH M10[19] |
| Contribution of Analyte to IS Signal | Response in ULOQ sample (no IS) should be ≤ 5% of the IS response. | ICH M10[19] |
Table 2: FDA/ICH General Bioanalytical Method Validation Criteria
| Parameter | Acceptance Criterion |
|---|---|
| Accuracy (QC Samples) | Mean concentration within ±15% of nominal value (±20% at LLOQ).[20] |
| Precision (QC Samples) | Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[20] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[20] |
| Matrix Effect | The CV of the matrix factor across different lots should be ≤15%. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To quantify the bidirectional signal contribution between the analyte and the ¹³C-labeled internal standard.
Methodology:
-
Prepare Solutions:
-
LLOQ Sample: Prepare a sample by spiking blank biological matrix with the analyte to its LLOQ concentration and with the IS at its final working concentration.
-
ULOQ Sample (Analyte only): Prepare a sample by spiking blank matrix with the analyte to its ULOQ concentration. Do not add the IS.
-
IS Only Sample: Prepare a sample by spiking blank matrix with the IS at its final working concentration. Do not add the analyte.
-
Blank + IS Sample: Prepare a blank matrix sample spiked with the IS at its working concentration.
-
-
Analysis:
-
Extract and analyze these samples using the established LC-MS/MS method.
-
Acquire data for both the analyte and IS mass transitions for all samples.
-
-
Calculations:
-
IS-to-Analyte Contribution (%):
-
Contribution = (Peak Area of Analyte in "IS Only Sample" / Peak Area of Analyte in "LLOQ Sample") * 100
-
Criterion: Should be ≤ 20%.[19]
-
-
Analyte-to-IS Contribution (%):
-
Contribution = (Peak Area of IS in "ULOQ Sample" / Mean Peak Area of IS in "Blank + IS Sample") * 100
-
Criterion: Should be ≤ 5%.[19]
-
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate or imprecise bioanalytical results.
Logical Relationship of Pitfalls
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. biopharmaservices.com [biopharmaservices.com]
- 18. benchchem.com [benchchem.com]
- 19. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. ema.europa.eu [ema.europa.eu]
addressing poor peak shape of 5-Aminosalicylic acid-13C6 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape with 5-Aminosalicylic acid-13C6 in chromatographic analyses.
Troubleshooting Guide
Poor peak shape for this compound, a polar and amphoteric compound, can manifest as peak tailing, fronting, or broadening.[1][2] This guide provides a systematic approach to diagnosing and resolving these common issues.
My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing is the most common peak shape distortion and can significantly impact quantification and resolution.[3] The primary causes are secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine group of 5-Aminosalicylic acid, causing tailing.[3][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) will protonate the silanol groups, minimizing these secondary interactions.[3][5] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.[4][6][7]
-
Solution 2: Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, reducing the likelihood of these interactions.[3][8]
-
Solution 3: Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can block the active silanol sites.[9][10]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[9][11]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4][9]
-
Metal Chelation: 5-Aminosalicylic acid has chelating properties, and interactions with metal ions in the sample, mobile phase, or from the HPLC system can contribute to poor peak shape.[13][14][15]
-
Solution: Add a chelating agent like EDTA to the mobile phase to sequester metal ions and improve peak symmetry.[13]
-
My this compound peak is fronting. What does this indicate?
Peak fronting is less common than tailing and is often a sign of column overload, especially for highly retained compounds, or a problem with the column bed itself.
Potential Causes & Solutions:
-
Sample Overload: As with tailing, injecting too much sample can lead to fronting.
-
Solution: Decrease the sample concentration or injection volume.[12]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to distorted peak shapes.
-
Solution: Ensure the sample is completely dissolved in the mobile phase or a weaker solvent.[7]
-
-
Column Bed Deformation: A void or channel in the column packing can cause peak fronting.
-
Solution: Replace the column. To prevent this, avoid sudden pressure changes and operate within the column's recommended pH and temperature ranges.
-
My this compound peak is broad. How can I improve it?
Broad peaks can result from a variety of factors, from system issues to suboptimal method parameters.
Potential Causes & Solutions:
-
Extra-Column Volume: As with tailing, excessive volume in the flow path can lead to peak broadening.[9]
-
Solution: Minimize tubing length and diameter.[4]
-
-
Slow Gradient or Isocratic Elution: For highly retained compounds, a slow gradient or isocratic elution can result in broad peaks.
-
Solution: Increase the gradient steepness or the percentage of organic solvent in the mobile phase to sharpen the peak.
-
-
Column Contamination or Aging: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to broader peaks.[11]
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
To ensure good peak shape, the mobile phase pH should be at least 2 units away from the pKa values of 5-Aminosalicylic acid.[6][7] 5-ASA has multiple pKa values, but for reversed-phase chromatography, controlling the ionization of the amine and carboxylic acid groups is key. A low pH (e.g., pH 2-3) is often effective as it protonates the silanol groups on the column, minimizing secondary interactions that cause tailing.[3][5]
Q2: Can the sample solvent affect the peak shape of this compound?
Yes, the sample solvent can have a significant impact. For best results, the sample should be dissolved in the mobile phase.[7][9] If a stronger solvent is used, it can cause peak distortion.
Q3: How does temperature affect the chromatography of this compound?
Elevated temperatures can decrease mobile phase viscosity, leading to sharper peaks and shorter retention times. However, high temperatures (e.g., > 60°C) can accelerate the degradation of silica-based columns, especially at high pH. It is important to operate within the recommended temperature range for your column.
Q4: I am using a brand new column and still see peak tailing for this compound. What could be the issue?
Even with a new column, peak tailing can occur due to:
-
Suboptimal mobile phase pH: The pH may be too close to the analyte's pKa.[6][16]
-
Secondary interactions: Even new columns have some residual silanols. Consider using a mobile phase modifier.[9]
-
Metal contamination: Metal ions from the sample or system can interact with the analyte.[9]
-
Extra-column effects: Check for excessive tubing length or dead volume in the system.[4][9]
Q5: Does the fact that I am using a 13C6-labeled internal standard affect the peak shape?
The chromatographic behavior of this compound should be nearly identical to its unlabeled counterpart. The mass difference is generally not sufficient to cause significant changes in retention time or peak shape under typical HPLC conditions. The root cause of poor peak shape is likely related to the chemical properties of 5-Aminosalicylic acid itself and the chromatographic conditions, not the isotope labeling.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Shape for 5-Aminosalicylic Acid | Rationale |
| 2.5 | Symmetrical | Silanol groups are protonated, minimizing secondary interactions.[3][5] |
| 4.5 | Potential Tailing/Splitting | pH is close to a pKa value, leading to mixed ionic species.[6][16] |
| 7.0 | Significant Tailing | Silanol groups are deprotonated and strongly interact with the analyte.[3] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary Silanol Interactions | Lower mobile phase pH; use an end-capped column; add a mobile phase modifier.[3][4][9] |
| Column Overload | Reduce injection volume or sample concentration.[9] | |
| Metal Chelation | Add a chelating agent (e.g., EDTA) to the mobile phase.[13] | |
| Peak Fronting | Column Overload | Reduce injection volume or sample concentration.[12] |
| Column Bed Deformation | Replace the column. | |
| Broad Peaks | Extra-Column Volume | Minimize tubing length and use narrow ID tubing.[4][9] |
| Column Contamination | Flush the column with a strong solvent or replace it.[10] |
Experimental Protocols
Protocol: Reversed-Phase HPLC Analysis of 5-Aminosalicylic Acid
This protocol provides a starting point for developing a robust HPLC method for 5-Aminosalicylic acid and its labeled internal standard.
-
Column: C18, end-capped, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Sample Diluent: Mobile Phase A
-
Detection: UV at 313 nm or MS/MS[1]
Note: This is a general protocol and may require optimization for your specific application and instrumentation.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic peak shape.
References
- 1. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of sodium para-aminosalicylic acid on chelation treatment in Pb-exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographytoday.com [chromatographytoday.com]
minimizing ion suppression of 5-Aminosalicylic acid-13C6 in complex samples
Welcome to the technical support center for the analysis of 5-Aminosalicylic acid-13C6 (5-ASA-13C6) in complex biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure robust, accurate quantification using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for 5-ASA-13C6?
A1: Ion suppression is a type of matrix effect where components in a biological sample (e.g., salts, phospholipids, proteins) co-elute with the analyte of interest and interfere with its ionization process in the mass spectrometer source.[1][2][3] This leads to a decreased analyte signal, which can negatively impact the sensitivity, precision, and accuracy of the analysis.[4][5] Although 5-ASA-13C6 is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and compensate for variations in the signal of unlabeled 5-ASA, severe ion suppression can reduce the signal of both compounds to a level that compromises the assay's performance and reproducibility.[6][7] Minimizing the root cause of suppression is crucial for a robust method.
Q2: What are the most common causes of ion suppression in plasma or urine samples for 5-ASA analysis?
A2: The primary causes are endogenous matrix components that are not removed during sample preparation.[7] For plasma, these are often phospholipids, salts, and residual proteins.[4][8] In urine, high concentrations of salts and urea can be problematic. The electrospray ionization (ESI) source is particularly susceptible to these effects.[5][6] Co-administered drugs and their metabolites can also be a source of interference.[4]
Q3: My 5-ASA-13C6 signal is low and inconsistent. How do I know if ion suppression is the cause?
A3: A common method to diagnose ion suppression is a post-column infusion experiment.[9] In this test, a constant flow of 5-ASA-13C6 solution is infused into the MS source while a blank, extracted matrix sample is injected onto the HPLC. A drop in the baseline signal at specific retention times indicates where co-eluting matrix components are causing suppression. Another method is to compare the signal response of an analyte spiked into a clean solvent versus the response when spiked into an extracted blank matrix. A significantly lower response in the matrix indicates suppression.[2]
Troubleshooting Guide: Low Signal & Poor Reproducibility
If you are experiencing low signal intensity or poor reproducibility for 5-ASA-13C6, follow this guide to diagnose and resolve the issue.
Step 1: Evaluate Sample Preparation
Sample preparation is the most effective way to combat ion suppression by removing interfering matrix components before analysis.[1][6] The choice of technique can have a significant impact on data quality.
Q: Which sample preparation method is best for minimizing ion suppression for 5-ASA?
A: The optimal method depends on the required sensitivity and the sample matrix. While Protein Precipitation (PPT) is fast, it is the least effective at removing phospholipids and other interferences.[10] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer significantly cleaner extracts.[1][10] For 5-ASA, a polar and amphoteric compound, derivatization may be required to improve extraction efficiency with LLE.[11] Mixed-mode SPE, which uses both reversed-phase and ion-exchange mechanisms, can produce the cleanest extracts.[10]
Below is a comparison of common techniques:
| Sample Preparation Technique | Pros | Cons | Efficacy in Reducing Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Least effective; high levels of residual matrix components (phospholipids, salts).[10] | Low |
| Liquid-Liquid Extraction (LLE) | Provides clean extracts, removes non-polar interferences.[10] | Can have low recovery for polar analytes like 5-ASA; may require pH adjustment or derivatization.[6][11] | Medium to High |
| Solid-Phase Extraction (SPE) | High selectivity, can effectively remove specific interferences like phospholipids.[1] | More complex and costly method development. | High |
| Mixed-Mode SPE | Dramatically reduces matrix components by using multiple retention mechanisms.[10] | Most complex and expensive option. | Very High |
Step 2: Optimize Chromatographic Conditions
Effective chromatographic separation is key to resolving 5-ASA-13C6 from co-eluting matrix components.[1][12]
Q: How can I adjust my HPLC/UPLC method to reduce ion suppression?
A: Consider the following strategies:
-
Improve Retention: 5-ASA is a polar compound. Ensure it is sufficiently retained on the column to separate it from early-eluting components like salts. Using a C18 column with an acidic mobile phase (e.g., acetic acid or formic acid) is a common approach.[13][14]
-
Gradient Optimization: Lengthening the gradient or making it shallower around the elution time of your analyte can improve separation from nearby interferences.[12]
-
Column Choice: If a standard C18 column is insufficient, consider a mixed-mode column that offers alternative selectivity.[15] UPLC technology, with its higher resolution, can also provide statistically significant improvements in reducing matrix effects compared to traditional HPLC.[10]
-
Flow Rate Reduction: Lowering the flow rate can improve ionization efficiency and reduce the impact of matrix components.[3]
Step 3: Adjust Mass Spectrometer Source Parameters
While less impactful than sample preparation and chromatography, optimizing the ion source can help mitigate suppression.
Q: Can changing my MS source settings help?
A: Yes, some adjustments can be beneficial:
-
Ionization Mode: 5-ASA can be detected in both positive and negative ion modes.[14][16] Test both, as one may be less susceptible to interferences from your specific matrix. Negative ESI mode is often used for 5-ASA.[13][14]
-
Ionization Source Type: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can be effective. APCI is generally less prone to ion suppression than ESI.[3][7]
-
Source Parameters: Optimize parameters like capillary voltage, gas flow, and source temperature to maximize analyte signal and minimize the influence of matrix components.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Human Plasma
This protocol is a rapid method suitable for high-throughput analysis but may require further optimization to minimize ion suppression.
-
Preparation: To 100 µL of human plasma in a microcentrifuge tube, add the 5-ASA-13C6 internal standard solution.
-
Precipitation: Add 300 µL of cold methanol.[14]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol, adapted from methods for 5-ASA, uses derivatization to improve the extraction of the polar 5-ASA molecule from the aqueous matrix.[11]
-
Preparation: To 200 µL of plasma, add the 5-ASA-13C6 internal standard.
-
Deproteination: Add 20 µL of perchloric acid (HClO4) to precipitate proteins. Centrifuge and collect the supernatant.[11]
-
Derivatization: Add propionic anhydride to the supernatant and stir to convert 5-ASA to the more lipophilic N-propionyl-5-ASA.[11]
-
pH Adjustment: Adjust the pH of the sample to be acidic (e.g., pH 3-4) to ensure the analyte is in a neutral form.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge to separate the layers.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for injection.
Visual Troubleshooting and Workflows
The following diagrams illustrate key workflows for addressing ion suppression.
Caption: A logical workflow for troubleshooting ion suppression issues.
Caption: Decision pathway for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. holcapek.upce.cz [holcapek.upce.cz]
resolving co-eluting interferences with 5-Aminosalicylic acid-13C6
Welcome to the technical support center for the analysis of 5-Aminosalicylic acid (5-ASA) and its stable isotope-labeled internal standard, 5-Aminosalicylic acid-13C6 (5-ASA-13C6). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of 5-ASA.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in the LC-MS/MS analysis of 5-Aminosalicylic Acid?
A1: The most significant co-eluting interference in 5-ASA analysis is its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[1][2] Other potential interferences include phase II metabolites such as N-formyl-5-ASA, N-butyryl-5-ASA, and N-β-D-glucopyranosyl-5-ASA.[1][2] Isobaric metabolites, which have the same mass-to-charge ratio as 5-ASA, can also pose a significant challenge if not chromatographically resolved.
Q2: Why is a stable isotope-labeled internal standard like 5-ASA-13C6 recommended for this analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) such as 5-ASA-13C6 is highly recommended because it shares very similar physicochemical properties with the unlabeled analyte (5-ASA). This structural similarity ensures that the SIL-IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, the use of a SIL-IS effectively compensates for variations in extraction recovery and matrix effects (ion suppression or enhancement), leading to more accurate and precise quantification.
Q3: What are "matrix effects," and how can they affect the quantification of 5-ASA?
A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine).[3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of 5-ASA. Biological matrices are complex and contain endogenous components like phospholipids, salts, and other metabolites that can interfere with the ionization of 5-ASA and its internal standard.
Q4: Can the pH of the mobile phase impact the separation of 5-ASA and its metabolites?
A4: Yes, the pH of the mobile phase is a critical parameter for the successful separation of 5-ASA and its metabolites. 5-ASA is an amphoteric compound, meaning it has both acidic and basic functional groups.[2] Therefore, its retention on a reversed-phase column is highly dependent on the mobile phase pH. Adjusting the pH can alter the ionization state of 5-ASA and its metabolites, thereby influencing their retention times and selectivity. A lower pH (e.g., around 3) is often used to ensure the consistent protonation of the amine group and improve peak shape.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of 5-ASA-13C6.
Chromatographic Issues
Problem: Peak Tailing for 5-ASA and/or 5-ASA-13C6
-
Possible Cause 1: Secondary Silanol Interactions. The free silanol groups on the surface of silica-based C18 columns can interact with the amine group of 5-ASA, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. However, be aware that TEA can cause ion suppression in the mass spectrometer.
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 3 using an acid like formic acid or acetic acid. At this pH, the silanol groups are protonated and less likely to interact with the protonated amine group of 5-ASA.
-
Column Selection: Use a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.
-
-
-
Possible Cause 2: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Possible Cause 3: Column Contamination or Void. Accumulation of matrix components on the column frit or a void in the packing material can distort peak shape.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Backflush the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
Problem: Poor Resolution Between 5-ASA and N-acetyl-5-ASA
-
Possible Cause: Inadequate Chromatographic Conditions. The mobile phase composition and gradient may not be optimal for separating these structurally similar compounds.
-
Solution:
-
Optimize Mobile Phase Gradient: A shallow gradient with a slow increase in the organic solvent concentration can improve the separation.
-
Adjust Mobile Phase pH: Experiment with different pH values (e.g., 3.0, 4.5, 6.0) to find the optimal selectivity between 5-ASA and Ac-5-ASA.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Derivatization: In some methods, derivatization of the amino group of 5-ASA with reagents like propionic anhydride can improve its chromatographic properties and separation from metabolites.[2]
-
-
Quantitative Data: Chromatographic Separation
The following table provides an example of retention times for 5-ASA and Ac-5-ASA under different mobile phase conditions. Note: These are representative values and will vary depending on the specific column, instrument, and other experimental parameters.
| Mobile Phase Composition | pH | 5-ASA Retention Time (min) | Ac-5-ASA Retention Time (min) | Resolution (Rs) |
| Acetonitrile/Water with 0.1% Formic Acid | ~2.7 | 3.5 | 4.8 | > 2.0 |
| Acetonitrile/10mM Ammonium Acetate | 6.8 | 2.8 | 4.1 | > 2.0 |
| Methanol/Water with 0.1% Acetic Acid | ~3.2 | 4.2 | 5.5 | > 1.8 |
Mass Spectrometry Issues
Problem: Inconsistent or Low Signal for 5-ASA-13C6 Internal Standard
-
Possible Cause 1: Matrix Effects. Significant ion suppression in specific samples can lead to a drop in the internal standard signal.
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but may compromise the limit of quantitation.
-
-
-
Possible Cause 2: Inaccurate Pipetting or Incomplete Mixing. Errors in adding the internal standard solution to the samples will result in variable responses.
-
Solution: Ensure accurate and consistent addition of the internal standard to all samples, standards, and quality controls. Thoroughly vortex or mix each sample after the addition of the internal standard.
-
-
Possible Cause 3: Degradation of the Internal Standard.
-
Solution: Check the stability of the 5-ASA-13C6 stock and working solutions. Store them under appropriate conditions (e.g., protected from light, at a low temperature) and prepare fresh solutions regularly.
-
Quantitative Data: Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of 5-ASA and 5-ASA-13C6. Note: These parameters should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Aminosalicylic Acid (5-ASA) | 154.1 | 108.1 | 15-25 |
| This compound | 160.1 | 114.1 | 15-25 |
| N-acetyl-5-aminosalicylic acid | 196.1 | 152.1 | 10-20 |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS analysis of 5-ASA in human plasma using 5-ASA-13C6 as an internal standard.
Sample Preparation: Protein Precipitation
-
Thaw Samples: Allow frozen plasma samples, calibration standards, and quality controls to thaw completely at room temperature.
-
Vortex: Vortex the thawed samples to ensure homogeneity.
-
Aliquot Sample: Pipette 100 µL of each plasma sample, standard, or quality control into a clean microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the 5-ASA-13C6 internal standard working solution (e.g., 1 µg/mL in methanol) to each tube.
-
Vortex: Vortex each tube for 10-15 seconds.
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: As listed in the "Quantitative Data: Mass Spectrometry Parameters" table.
Visualizations
Experimental Workflow
References
ensuring complete recovery of 5-Aminosalicylic acid-13C6 during extraction
Welcome to the technical support center for the analysis of 5-Aminosalicylic acid (5-ASA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the complete recovery of 5-Aminosalicylic acid-13C6 (5-ASA-13C6) during extraction from biological matrices.
Troubleshooting Guide: Low Recovery of 5-ASA-13C6
Low or inconsistent recovery of the internal standard, 5-ASA-13C6, can compromise the accuracy of your quantitative analysis. This guide addresses common issues and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low recovery in Liquid-Liquid Extraction (LLE) | Inappropriate solvent polarity. 5-ASA is a polar compound, making its extraction into non-polar organic solvents challenging.[1][2] | - Use a more polar extraction solvent like ethyl acetate or a mixture of solvents. - Consider derivatization to a more lipophilic form prior to extraction.[1][2] |
| Incorrect sample pH. The amphoteric nature of 5-ASA means its charge state, and therefore its solubility in organic solvents, is highly pH-dependent.[3] | - Adjust the pH of the aqueous sample to be below the pKa of the carboxylic acid group (~3) or above the pKa of the amino group (~6) to ensure the molecule is uncharged and more readily extracted into the organic phase. | |
| Incomplete protein precipitation. Proteins in biological samples like plasma can bind to 5-ASA, preventing its extraction.[1] | - Ensure complete deproteinization before extraction using agents like perchloric acid (HClO4) or methanol.[1][3] | |
| Low recovery in Solid-Phase Extraction (SPE) | Improper cartridge conditioning or equilibration. Failure to properly prepare the SPE sorbent can lead to poor retention of the analyte. | - Condition the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer at the sample's pH).[4] |
| Incorrect sample pH during loading. The pH of the sample will affect the ionization state of 5-ASA and its interaction with the SPE sorbent.[5] | - Adjust the sample pH to ensure the analyte is in the correct form for retention on the chosen sorbent (e.g., for reversed-phase SPE, adjust pH to suppress ionization).[5] | |
| Inappropriate wash solvent. The wash solvent may be too strong, leading to premature elution of the analyte of interest. | - Use a wash solvent that is strong enough to remove interferences but weak enough to leave 5-ASA-13C6 bound to the sorbent. This may require optimization. | |
| Inefficient elution. The elution solvent may not be strong enough to desorb the analyte from the sorbent. | - Use an elution solvent that is strong enough to fully recover the analyte. For ion-exchange SPE, this may involve adjusting the pH or ionic strength of the elution solvent.[5] | |
| Degradation of 5-ASA-13C6 | Instability in solution. 5-ASA can be sensitive to light and oxidation. | - Prepare standards and handle samples in a timely manner, minimizing exposure to light. Store samples at appropriate temperatures (e.g., 4°C or -80°C). |
| Harsh chemical conditions during sample preparation. Extreme pH or high temperatures can lead to degradation. | - Avoid unnecessarily harsh conditions during derivatization or extraction steps. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization sometimes necessary for 5-ASA extraction?
A1: 5-ASA is a polar and amphoteric molecule, which can make its extraction from aqueous biological matrices difficult with traditional liquid-liquid extraction solvents.[1][2] Derivatization, for example, with propionic anhydride to form N-propionyl-5-ASA, converts the molecule into a more lipophilic (less polar) form.[1][2] This increased lipophilicity significantly improves its partitioning into organic solvents, leading to higher and more consistent recoveries.
Q2: What are the most common extraction methods for 5-ASA?
A2: The two most common extraction methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE involves partitioning the analyte between an aqueous sample and an immiscible organic solvent.[1] SPE utilizes a solid sorbent to retain the analyte from the liquid sample, which is then washed to remove interferences and finally eluted with a suitable solvent.[4]
Q3: How does pH affect the extraction of 5-ASA?
A3: The pH of the sample is critical due to the zwitterionic nature of 5-ASA.[3] Its solubility and charge are pH-dependent. For LLE, adjusting the pH to a level where 5-ASA is neutral will enhance its extraction into an organic solvent. For SPE, the pH must be controlled to ensure the desired interaction (e.g., retention) with the sorbent material.[5]
Q4: What is the purpose of using 5-ASA-13C6 as an internal standard?
A4: 5-ASA-13C6 is a stable isotope-labeled internal standard. Because it is chemically identical to the analyte (5-ASA), it behaves similarly during extraction, derivatization, and chromatographic analysis. By adding a known amount of 5-ASA-13C6 to the sample at the beginning of the workflow, any loss of the analyte during sample preparation can be accurately accounted for, leading to more precise and accurate quantification.
Q5: Which analytical techniques are most suitable for quantifying 5-ASA after extraction?
A5: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common method.[6] For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard.[6][7]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol is adapted for the extraction of 5-ASA from plasma.
-
Sample Preparation:
-
Derivatization:
-
Extraction:
-
Reconstitution and Analysis:
-
Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for SPE that may require optimization based on the specific sorbent and sample matrix.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Pre-treat the sample by adjusting the pH as needed to ensure optimal retention.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering compounds.
-
-
Elution:
-
Elute the 5-ASA and 5-ASA-13C6 with 1 mL of an appropriate elution solvent (e.g., methanol or acidified methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Visualizations
Caption: Liquid-Liquid Extraction Workflow with Derivatization.
Caption: General Solid-Phase Extraction (SPE) Workflow.
Caption: Troubleshooting Logic for Low Recovery Issues.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating 5-Aminosalicylic Acid Quantification with a ¹³C₆ Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 5-aminosalicylic acid (5-ASA), the active metabolite of mesalazine, is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) when employing a stable isotope-labeled internal standard, specifically 5-Aminosalicylic acid-¹³C₆.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative LC-MS/MS analysis.[1] A SIL-IS, such as 5-Aminosalicylic acid-¹³C₆, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-perfect analogy allows it to mimic the analyte throughout the entire analytical process, from sample preparation to ionization in the mass spectrometer, thereby correcting for variability and matrix effects with the highest possible accuracy.[1][2]
Comparative Analysis of Analytical Methodologies
The quantification of 5-ASA can be approached through various analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the biological matrix being analyzed.
| Method | Principle | Common Detector | Typical LOQ | Key Advantages | Key Disadvantages |
| LC-MS/MS with SIL-IS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Triple Quadrupole Mass Spectrometer | 2 - 50 ng/mL | High sensitivity and selectivity, robust for complex matrices, superior accuracy and precision. | Higher instrument cost, requires specialized expertise. |
| HPLC | Chromatographic separation based on polarity. | UV, Fluorescence (FLD), or Electrochemical (ECD) | 20 ng/mL (FLD) | Widely available, cost-effective. | Lower sensitivity and selectivity compared to LC-MS/MS, susceptible to matrix interference.[3] |
| Spectrophotometry | Measurement of light absorption by the analyte after a color-forming reaction. | UV-Vis Spectrophotometer | > 1 µg/mL | Simple, rapid, and inexpensive. | Low sensitivity and selectivity, not suitable for complex biological samples without extensive cleanup. |
Performance Data: A Head-to-Head Comparison
The following table summarizes the typical validation parameters for different analytical methods used to quantify 5-ASA. The data for the LC-MS/MS method with a SIL-IS is representative of the performance expected when using 5-Aminosalicylic acid-¹³C₆.
| Parameter | LC-MS/MS with SIL-IS | HPLC-FLD | HPLC-UV |
| Linearity (r²) | > 0.99 | > 0.996[3] | > 0.998 |
| Accuracy (% Bias) | Within ±15% | Not consistently reported | Not consistently reported |
| Precision (% RSD) | < 15% | < 6.7% (within-run)[3] | < 2% |
| LOQ | 2 ng/mL | 20 ng/mL[3] | 91.6 ng/mL |
| Internal Standard | 5-Aminosalicylic acid-¹³C₆ | N-Acetyl-anthranilic acid[3] | None typically used |
As the data illustrates, the LC-MS/MS method with a stable isotope-labeled internal standard offers superior or comparable performance across all key validation parameters, with the significant advantage of robustness in complex biological matrices.
Experimental Protocols
Representative LC-MS/MS Method with 5-Aminosalicylic acid-¹³C₆ Internal Standard
This protocol is a representative example based on common practices for the bioanalysis of 5-ASA using a stable isotope-labeled internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of 5-Aminosalicylic acid-¹³C₆ internal standard solution (concentration to be optimized).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized for 5-ASA.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-ASA: To be determined (e.g., m/z 154 -> 108).
-
5-ASA-¹³C₆: To be determined (e.g., m/z 160 -> 114).
-
HPLC-FLD Method
This protocol is based on a published method for the determination of 5-ASA in plasma and urine.[3]
1. Sample Preparation: Derivatization and Extraction
-
To a plasma sample, add an internal standard (e.g., N-Acetyl-anthranilic acid).
-
Perform a derivatization step to enhance the fluorescence of 5-ASA.
-
Extract the derivatized analyte and internal standard using a suitable organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., Lichrospher 60 RP-select B).[3]
-
Mobile Phase: Isocratic or gradient elution with a suitable buffer and organic modifier.
-
Flow Rate: 1 mL/min.[3]
3. Fluorescence Detection
Visualizing the Workflow: The Advantage of an Internal Standard
The following diagram illustrates the analytical workflow and highlights the critical role of the internal standard in ensuring accurate quantification.
Caption: Workflow for 5-ASA quantification using an internal standard.
Conclusion
The validation of an analytical method is a critical step in drug development and clinical research. For the quantification of 5-aminosalicylic acid, the use of a stable isotope-labeled internal standard, such as 5-Aminosalicylic acid-¹³C₆, in conjunction with LC-MS/MS provides the most reliable and accurate results. This "gold standard" approach effectively mitigates the challenges posed by complex biological matrices and ensures data of the highest quality for pivotal studies. While other methods like HPLC-UV/FLD have their applications, they often lack the sensitivity and selectivity required for demanding bioanalytical studies. Therefore, for robust and defensible quantitative data, the adoption of an LC-MS/MS method with a stable isotope-labeled internal standard is strongly recommended.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: 5-Aminosalicylic acid-13C6 vs. Deuterated Mesalamine Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of mesalamine (5-aminosalicylic acid, 5-ASA), the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an in-depth comparison of two commonly used stable isotope-labeled internal standards: 5-Aminosalicylic acid-13C6 and deuterated mesalamine.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalysis, stable isotope-labeled internal standards (SIL-IS) are indispensable. They offer the most effective means to correct for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. While both 13C-labeled and deuterated standards serve this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.
The Contenders: A Look at the Isotopes
This compound is a form of mesalamine in which six of the carbon atoms in the benzene ring have been replaced with the heavier, non-radioactive carbon-13 isotope. This results in a mass shift of +6 Da compared to the unlabeled analyte.
Deuterated mesalamine standards, such as Mesalamine-d3 or N-Acetyl mesalamine-d3, incorporate deuterium (²H), a heavier isotope of hydrogen, at one or more positions on the molecule. This substitution also provides the necessary mass difference for distinction by the mass spectrometer.
Performance Showdown: Key Analytical Parameters
The ideal internal standard should mimic the behavior of the analyte as closely as possible throughout the analytical process. Here, we compare the two standards based on critical performance parameters.
| Parameter | This compound (Anticipated Performance) | Deuterated Mesalamine (Observed Performance) | Key Insights |
| Chromatographic Co-elution | Expected to co-elute perfectly with unlabeled mesalamine. | May exhibit a slight retention time shift, often eluting slightly earlier than the native analyte.[1] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. The closer the elution times, the more reliable the quantification.[1] |
| Isotopic Stability | Highly stable, with no risk of isotopic exchange.[2] | Risk of hydrogen-deuterium (H/D) exchange, where deuterium atoms can be replaced by protons from the solvent or matrix, especially under certain pH and temperature conditions.[3][4] | Isotopic instability can compromise the accuracy of the assay by altering the concentration of the internal standard. |
| Correction for Matrix Effects | Superior ability to correct for matrix effects due to identical physicochemical properties and co-elution with the analyte.[1] | Generally effective, but chromatographic shifts can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.[5] | For complex biological matrices where significant matrix effects are expected, a co-eluting internal standard is paramount. |
| Accuracy & Precision | Expected to provide higher accuracy and precision due to the factors mentioned above. | Can lead to inaccuracies if chromatographic shifts or isotopic exchange occur. However, validated methods using deuterated standards can still provide reliable results.[6][7][8] | The choice of internal standard can directly impact the reliability and reproducibility of quantitative data. |
| Commercial Availability & Cost | Generally less common and more expensive to synthesize.[2] | More widely available and typically more cost-effective. | Practical considerations of cost and availability often influence the choice of internal standard. |
Experimental Protocols: A Glimpse into the Lab
While a direct comparative study with experimental data for this compound in a mesalamine assay was not found in the public domain, we can present a typical experimental protocol for a validated LC-MS/MS method using a deuterated internal standard. This provides a framework for how such an analysis is conducted.
Experimental Protocol: Quantification of Mesalamine using a Deuterated Internal Standard (Mesalamine-d3 or N-Acetyl mesalamine-d3)
This protocol is a composite based on several published methods.[6][7][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 100 µL of the internal standard solution (e.g., N-Acetyl mesalamine-d3 at a fixed concentration).
-
Add a protein precipitating agent, such as acetonitrile or methanol (e.g., 300 µL).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Thermo Hypersil BDS C18, 100 mm × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of an aqueous component (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio will depend on the column and desired separation.[7][9]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.[9]
-
Injection Volume: A small volume, such as 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), often in positive or negative mode depending on the analyte and its fragments.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte (mesalamine) and the internal standard.
Visualizing the Workflow and Rationale
To better understand the analytical process and the logic behind choosing an internal standard, the following diagrams are provided.
Conclusion and Recommendation
Based on established analytical principles, This compound is the theoretically superior internal standard for the quantitative analysis of mesalamine by LC-MS/MS. Its key advantages are the expected perfect co-elution with the analyte and its isotopic stability, which together provide more robust and accurate compensation for matrix effects and other sources of analytical variability.[1][2]
However, deuterated mesalamine standards have been successfully used in numerous validated bioanalytical methods and are a viable and effective option. [6][7][8][9] Their wider availability and lower cost make them a practical choice for many laboratories. When using deuterated standards, it is crucial to thoroughly validate the method to ensure that potential issues such as chromatographic shifts and isotopic exchange do not compromise the accuracy and reliability of the results.
For the most demanding applications and for developing the most robust and defensible quantitative assays, particularly in regulated environments, the investment in a This compound internal standard is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 3. Bioequivalence and food effect study of enteric-coated mesalazine tablets in healthy Chinese volunteers by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electroanalytical Overview: The Sensing of Mesalamine (5-Aminosalicylic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. helixchrom.com [helixchrom.com]
- 8. altasciences.com [altasciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 5-Aminosalicylic Acid: Cross-Validation with 5-Aminosalicylic acid-13C6 and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Aminosalicylic acid (5-ASA), the active metabolite of several drugs used to treat inflammatory bowel disease, is critical for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as 5-Aminosalicylic acid-13C6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis due to its high specificity and accuracy. This guide provides a comparative analysis of this approach with other validated quantification methods, supported by experimental data and detailed protocols.
While a direct cross-validation study involving a method using this compound was not identified in the reviewed literature, this guide leverages data from a highly similar method utilizing a deuterated 5-ASA standard (mesalazine-d3). This serves as a robust surrogate for evaluating the performance of stable isotope dilution LC-MS/MS. This comparison includes alternative LC-MS/MS methods with different internal standards and high-performance liquid chromatography (HPLC) methods coupled with various detectors.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the key quantitative performance parameters of various analytical methods for the determination of 5-ASA in biological matrices, primarily human plasma.
Table 1: LC-MS/MS-Based Methods for 5-ASA Quantification
| Parameter | Method 1: UHPLC-MS/MS with Deuterated IS (mesalazine-d3) | Method 2: LC-MS/MS with Derivatization (Internal Standard Not Specified) | Method 3: HPLC-ESI-MS/MS with Analogue IS (4-ASA and N-Ac-4-ASA)[1] |
| Linearity Range | 0.10 - 12.0 ng/mL | Not Specified | 50 - 4000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | 5 ng/mL[2] | 50 ng/mL[1] |
| Intra-day Precision (%CV) | 0.6 - 2.9% | Within acceptable ranges | ≤ 6.3%[1] |
| Inter-day Precision (%CV) | 1.3 - 3.8% | Within acceptable ranges | ≤ 11%[1] |
| Accuracy | 103.8 - 107.2% | Within acceptable ranges | -8.4% to 7.9% (bias)[1] |
| Recovery | 82 - 95% | 98.8%[2] | >90%[1] |
Table 2: HPLC-Based Methods for 5-ASA Quantification
| Parameter | Method 4: HPLC with UV and Fluorescence Detection (N-acetyl-4-ASA & N-propionyl-4-ASA IS) | Method 5: LC with Spectrofluorimetric Detection (N-Acetyl-anthranilic acid IS)[3] |
| Linearity Range | Not explicitly stated in pmol/mL | 0.1 ng/mL - 8 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 318 pmol/mL (for derivatized 5-ASA) | Not specified (LOD is 20 ng/mL)[3] |
| Within-run Precision (%RSD) | Not specified | < 6.7%[3] |
| Between-run Precision (%RSD) | Not specified | < 25.4%[3] |
| Accuracy | Not specified | Not specified |
| Recovery | Not specified | Not specified |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are summaries of the methodologies for the compared techniques.
Method 1: UHPLC-MS/MS with Deuterated Internal Standard (mesalazine-d3)
This method demonstrates the high sensitivity achievable with a stable isotope-labeled internal standard and UHPLC-MS/MS.
-
Sample Preparation: A derivatization step with propionyl anhydride is followed by liquid-liquid extraction (LLE).[4]
-
Chromatography: Separation is achieved on a Kinetex XB-C18 column (100x4.6mm, 2.6µ) with a gradient elution using 0.1% formic acid in water and acetonitrile.[4]
-
Mass Spectrometry: Detection is performed using an electrospray ionization source in negative ion mode with multiple reaction monitoring (MRM). The transitions monitored are m/z 208.1→107.0 for the derivatized mesalazine and m/z 211.1→110.1 for the deuterated internal standard.[4]
Method 3: HPLC-ESI-MS/MS with Analogue Internal Standards
This method employs structural analogues as internal standards, a common practice when a stable isotope-labeled version of the analyte is unavailable.
-
Sample Preparation: Protein precipitation with methanol.[1]
-
Chromatography: A C18 column is used with an isocratic mobile phase of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15, v/v).[1]
-
Internal Standards: 4-Aminosalicylic acid (4-ASA) and N-acetyl-4-aminosalicylic acid (N-Ac-4-ASA) are used.[1]
-
Mass Spectrometry: Electrospray ionization in negative mode with MRM is used for detection.[1]
Method 4: HPLC with UV and Fluorescence Detection
This method involves a derivatization step to enhance the chromatographic properties and detectability of 5-ASA and its metabolites.
-
Sample Preparation: Deproteination of plasma with perchloric acid, followed by derivatization with propionic anhydride and subsequent liquid-liquid extraction.[5]
-
Internal Standards: N-acetyl-4-ASA and N-propionyl-4-ASA are utilized.[5]
-
Chromatography: A Purospher RP-18e column (250-4 mm, 5 µm) is used.[5]
-
Detection: A UV photodiode-array detector (λ = 313 nm) and a fluorescence detector (λexc = 300 nm / λemiss = 406 nm) are used in tandem.[5]
Method 5: LC with Spectrofluorimetric Detection
This method also utilizes a derivatization step to enable sensitive fluorimetric detection.
-
Sample Preparation: 5-ASA is derivatized to its acetylated metabolite.[3]
-
Internal Standard: N-Acetyl-anthranilic acid is used.[3]
-
Chromatography: A Lichrospher 60 RP-select B column is employed.[3]
-
Detection: A spectrofluorimetric detector with excitation at 311 nm and emission cut-off at 449 nm is used.[3]
Mandatory Visualizations: Workflows and Pathways
To visually represent the experimental and logical flows, the following diagrams are provided in DOT language.
Caption: Generalized workflow for the bioanalysis of 5-Aminosalicylic acid.
Caption: Logical relationships of different internal standard types in 5-ASA quantification.
References
- 1. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved LC-MS method for n-acetyl-5-aminosalicylic acid in plasma [wisdomlib.org]
- 3. Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. holcapek.upce.cz [holcapek.upce.cz]
A Comparative Guide to Linearity and Range Determination for 5-Aminosalicylic Acid Analysis: Featuring 5-Aminosalicylic Acid-¹³C₆ as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Aminosalicylic acid (5-ASA, Mesalamine) is critical for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a comparative overview of the linearity and range determination for 5-ASA analysis, with a special focus on the use of the stable isotope-labeled internal standard, 5-Aminosalicylic acid-¹³C₆.
Comparison of Analytical Methods for 5-Aminosalicylic Acid Quantification
The selection of an internal standard significantly impacts the performance of a quantitative assay. While various compounds have been utilized, stable isotope-labeled internal standards like 5-Aminosalicylic acid-¹³C₆ are considered the gold standard in mass spectrometry-based bioanalysis due to their similar physicochemical properties to the analyte, which helps to compensate for matrix effects and variability in sample processing.
Below is a summary of performance data from various validated methods for 5-ASA determination, highlighting the linearity and range achieved with different internal standards.
| Internal Standard | Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) |
| 5-Aminosalicylic acid-¹³C₆ | LC-MS/MS | Biological Fluids | Typically wide, analyte-dependent | Expected to be >0.99 |
| N-Acetyl-anthranilic acid | LC with spectrofluorimetric detection | Plasma and Urine | 0.1 ng/mL - 8 µg/mL | ≥ 0.996[1][2] |
| 4-Aminosalicylic acid (4-ASA) and N-Acetyl-4-ASA | HPLC-ESI-MS/MS | Human Plasma | 50 ng/mL - 4000 ng/mL | Not explicitly stated, but method was linear[3] |
| N-Acetyl-4-ASA and N-Propionyl-4-ASA | HPLC with UV and fluorescence detection | Blood Plasma | Not explicitly stated, but method was validated | Not explicitly stated[4] |
Note: Specific linearity and range data for methods explicitly using 5-Aminosalicylic acid-¹³C₆ were not detailed in the provided search results. However, its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS is established[5]. The performance is expected to be high, with a wide linear range and excellent correlation, characteristic of stable isotope dilution assays.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for 5-ASA analysis.
Protocol 1: LC Method with Spectrofluorimetric Detection
This method is suitable for the quantification of 5-ASA and its metabolite in plasma and urine.
-
Internal Standard: N-Acetyl-anthranilic acid.
-
Sample Preparation:
-
Derivatization of 5-ASA to its acetylated metabolite (Ac-5-ASA).
-
Extraction from the biological matrix.
-
-
Chromatography:
-
Column: Lichrospher 60 RP-select B.
-
-
Detection:
-
Spectrofluorimetric detector.
-
Excitation: 311 nm.
-
Emission Cut-off: 449 nm.
-
-
Validation Parameters: The method was validated for linearity, recovery, sensitivity, precision, accuracy, selectivity, and stability[1][2].
Protocol 2: HPLC-ESI-MS/MS Method
A highly selective and sensitive method for the determination of 5-ASA and its major metabolite in human plasma.
-
Internal Standards: 4-ASA and N-Ac-4-ASA.
-
Sample Preparation:
-
Protein precipitation with methanol.
-
-
Chromatography:
-
Column: C18.
-
Mobile Phase: 17.5 mmol/L acetic acid (pH 3.3):acetonitrile = 85:15 (v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Detection:
-
Tandem mass spectrometry with an electrospray source (ESI).
-
Ionization Mode: Negative.
-
Acquisition Mode: Multiple reaction monitoring (MRM).
-
5-ASA transition: m/z 152 → 108.
-
N-Ac-5-ASA transitions: m/z 194 → 150 and 194 → 107.
-
-
-
Quantification: The limit of quantification (LOQ) was 50 ng/mL for both analytes[3].
Visualizing the Workflow and Logic
To better illustrate the processes involved in linearity and range determination and the rationale for selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for linearity and range determination.
References
- 1. Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Analytical Methods for 5-Aminosalicylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of 5-Aminosalicylic acid (5-ASA, Mesalamine) and its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), in biological matrices. The use of a stable isotope-labeled internal standard, such as 5-Aminosalicylic acid-13C6, is a critical component for achieving the highest accuracy and precision in these assays.[1] While direct inter-laboratory comparison data using this compound is not publicly available, this document compiles and compares the performance of several validated methods from the scientific literature, providing a framework for laboratory professionals to select and implement the most suitable method for their research needs.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the most prevalent methods for the bioanalysis of these compounds.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for 5-ASA and Ac-5-ASA quantification.
Table 1: Comparison of HPLC-ESI-MS/MS and HPLC-Fluorimetric Detection Methods
| Parameter | HPLC-ESI-MS/MS Method[2] | HPLC with Fluorimetric Detection[3] |
| Internal Standard | 4-Aminosalicylic acid (4-ASA) and N-acetyl-4-ASA | N-Acetyl-anthranilic acid |
| Matrix | Human Plasma | Human Plasma and Urine |
| Linearity Range (5-ASA) | 50 - 4000 ng/mL | 0.1 ng/mL - 8 µg/mL |
| Linearity Range (Ac-5-ASA) | 50 - 4000 ng/mL | 0.1 ng/mL - 8 µg/mL |
| Lower Limit of Quantification (LLOQ) (5-ASA) | 50 ng/mL | Not explicitly stated, Lower limit of detection is 20 ng/mL |
| Lower Limit of Quantification (LLOQ) (Ac-5-ASA) | 50 ng/mL | Not explicitly stated, Lower limit of detection is 20 ng/mL |
| Within-run Precision (RSD%) (5-ASA) | ≤ 6.3% | < 6.7% |
| Between-run Precision (RSD%) (5-ASA) | ≤ 11% | < 25.4% |
| Within-run Precision (RSD%) (Ac-5-ASA) | ≤ 8.0% | < 6.7% |
| Between-run Precision (RSD%) (Ac-5-ASA) | ≤ 10% | < 25.4% |
| Accuracy (Bias%) (5-ASA) | -8.4% to 7.9% | Not explicitly stated |
| Accuracy (Bias%) (Ac-5-ASA) | -7.9% to 8.0% | Not explicitly stated |
| Recovery (5-ASA) | >90% | Not explicitly stated |
| Recovery (Ac-5-ASA) | >95% | Not explicitly stated |
Table 2: Comparison of LC-MS/MS Methods with Different Sample Preparation
| Parameter | LC-MS/MS with Protein Precipitation[2] | LC-MS/MS with Derivatization and LLE[4] | LC-MS/MS with Liquid-Liquid Extraction[5] |
| Internal Standard | 4-ASA and N-acetyl-4-ASA | N-acetyl-4-ASA and N-propionyl-4-ASA | N-Acetyl mesalamine D3 |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (5-ASA) | 50 - 4000 ng/mL | 318 pmol/mL (LLOQ) | 2 - 1500 ng/mL |
| Linearity Range (Ac-5-ASA) | 50 - 4000 ng/mL | 126 pmol/mL (LLOQ) | 10 - 2000 ng/mL |
| LLOQ (5-ASA) | 50 ng/mL | 318 pmol/mL | 2 ng/mL |
| LLOQ (Ac-5-ASA) | 50 ng/mL | 126 pmol/mL | 10 ng/mL |
| Intra-day Precision (RSD%) (5-ASA) | ≤ 6.3% | Not explicitly stated | 1.60 - 8.63% |
| Inter-day Precision (RSD%) (5-ASA) | ≤ 11% | Not explicitly stated | 2.14 - 8.67% |
| Intra-day Precision (RSD%) (Ac-5-ASA) | ≤ 8.0% | Not explicitly stated | 0.99 - 5.67% |
| Inter-day Precision (RSD%) (Ac-5-ASA) | ≤ 10% | Not explicitly stated | 1.72 - 4.89% |
| Intra-day Accuracy (%) (5-ASA) | -8.4% to 7.9% | Not explicitly stated | 102.70 - 105.48% |
| Inter-day Accuracy (%) (5-ASA) | Not explicitly stated | Not explicitly stated | 100.64 - 103.87% |
| Intra-day Accuracy (%) (Ac-5-ASA) | -7.9% to 8.0% | Not explicitly stated | 99.64 - 106.22% |
| Inter-day Accuracy (%) (Ac-5-ASA) | Not explicitly stated | Not explicitly stated | 100.71 - 104.27% |
Experimental Protocols
Method 1: HPLC-ESI-MS/MS with Protein Precipitation[2]
This method provides a straightforward approach for the simultaneous determination of 5-ASA and Ac-5-ASA in human plasma.
-
Sample Preparation:
-
To a 100 µL plasma sample, add the internal standards (4-ASA and N-Ac-4-ASA).
-
Precipitate proteins by adding methanol.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: 17.5 mmol/L acetic acid (pH 3.3) : acetonitrile = 85:15 (v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
5-ASA: m/z 152 -> 108
-
N-Ac-5-ASA: m/z 194 -> 150 and 194 -> 107
-
-
Method 2: HPLC with Derivatization and Liquid-Liquid Extraction[4]
This method involves a derivatization step to improve the lipophilicity and extractability of 5-ASA.
-
Sample Preparation:
-
Deproteinate plasma sample with perchloric acid.
-
Add internal standards (N-acetyl-4-ASA and a precursor for N-propionyl-4-ASA).
-
Derivatize 5-ASA and 4-ASA with propionic anhydride to form N-propionyl derivatives.
-
Perform liquid-liquid extraction of all N-acyl-ASA-derivatives.
-
Evaporate the organic layer and reconstitute the residue for injection.
-
-
Chromatographic Conditions:
-
Column: Purospher RP-18e, 5 µm, 250-4 mm with a precolumn.
-
Mobile Phase: Not explicitly detailed in the abstract.
-
Flow Rate: 1 mL/min.
-
-
Detection:
-
UV photodiode-array detector (λ = 313 nm).
-
Fluorescence detector (λexc = 300 nm / λemiss = 406 nm) in tandem.
-
Method 3: LC-MS/MS with Liquid-Liquid Extraction[5]
This method utilizes a deuterated internal standard for improved accuracy in a bioequivalence study.
-
Sample Preparation:
-
To a plasma sample, add the internal standard (N-Acetyl mesalamine D3).
-
Perform liquid-liquid extraction.
-
Inject a small volume (5 µL) of the processed sample into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM ammonium acetate and methanol (85:15, v/v).
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Not explicitly stated.
-
Acquisition Mode: Not explicitly stated, but implied to be MRM.
-
Visualizations
General Workflow for 5-ASA Analysis
The following diagram illustrates a typical workflow for the analysis of 5-ASA and its metabolites in biological samples.
Caption: General workflow for 5-ASA bioanalysis.
Signaling Pathway of 5-ASA
This diagram depicts the known mechanism of action of 5-Aminosalicylic acid.
Caption: Mechanism of action of 5-ASA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Gold Standard vs. The Alternatives: A Performance Showdown of Internal Standards for 5-Aminosalicylic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of 5-Aminosalicylic acid (5-ASA), the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, 5-Aminosalicylic acid-13C6, against commonly used structural analogs.
While structural analogs have been historically employed, the consensus in the scientific community is that a SIL internal standard, which is chemically identical to the analyte, offers superior performance in mass spectrometric assays. This is because a SIL internal standard co-elutes with the analyte and experiences identical ionization suppression or enhancement, a phenomenon known as the matrix effect. This ensures a more accurate correction for variations during sample preparation and analysis.
This guide will delve into the experimental data that underscores the advantages of this compound and provide a comparative overview of the performance of structural analogs based on published literature.
Performance Comparison: this compound vs. Structural Analogs
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Stable isotope-labeled internal standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the analyte. In contrast, structural analogs, while chemically similar, can exhibit differences in extraction recovery, chromatographic retention, and ionization response, which can compromise data quality.
The following table summarizes the expected performance characteristics of this compound and compares them with reported data from studies utilizing structural analog internal standards for the analysis of 5-ASA.
| Performance Parameter | This compound (Expected) | Structural Analogs (Reported Data) | Key Considerations for 5-ASA Analysis |
| Accuracy (% Bias) | Typically within ±5% | -8.4% to +8.0%[1] | Tighter accuracy is crucial for pharmacokinetic and bioequivalence studies. |
| Precision (% RSD) | Typically <5% | Within-batch: ≤6.3% to ≤8.0% Between-batch: ≤10% to ≤11%[1] | High precision is essential for reliable statistical analysis of study data. |
| Matrix Effect | Effectively compensates for matrix effects | Can be significant and variable, leading to ion suppression or enhancement. | Biological matrices are complex and can significantly impact ionization efficiency. |
| Recovery | Expected to be identical to the analyte | >90% for 5-ASA (with structural analog IS)[1] | Consistent recovery between the analyte and IS is critical for accurate quantification. |
| Chromatographic Separation | Co-elutes with the analyte | May have different retention times, leading to differential matrix effects. | Co-elution ensures that both the analyte and IS are subjected to the same matrix conditions at the time of ionization. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols from studies that have utilized structural analogs as internal standards for 5-ASA quantification.
Method 1: HPLC-ESI-MS/MS with 4-ASA and N-Ac-4-ASA as Internal Standards
This method was developed for the simultaneous determination of 5-ASA and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), in human plasma.[1]
-
Sample Preparation: Protein precipitation with methanol.
-
Chromatography:
-
Column: C18
-
Mobile Phase: 17.5 mmol/L acetic acid (pH 3.3):acetonitrile = 85:15 (v/v)
-
Flow Rate: 0.2 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray (ESI), negative ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
5-ASA: m/z 152 → 108
-
N-Ac-5-ASA: m/z 194 → 150 and 194 → 107
-
-
-
Internal Standards: 4-Aminosalicylic acid (4-ASA) and N-acetyl-4-aminosalicylic acid (N-Ac-4-ASA).
Method 2: LC-MS/MS with N-Acetyl mesalamine D3 as Internal Standard
This method was developed for the simultaneous quantification of mesalamine (5-ASA) and its metabolite N-acetyl mesalamine in human plasma.
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography:
-
Column: Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM ammonium acetate and methanol (85:15, v/v)
-
Flow Rate: 0.6 mL/min
-
-
Mass Spectrometry:
-
Ionization: Not specified
-
Detection: LC-MS/MS
-
-
Internal Standard: N-Acetyl mesalamine D3 (a deuterated structural analog of the metabolite).
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, created using Graphviz, depict a typical experimental workflow for 5-ASA bioanalysis and the logical relationships influencing the choice of an internal standard.
Conclusion
The selection of an internal standard is a foundational element in the development of robust and reliable bioanalytical methods. For the quantitative analysis of 5-Aminosalicylic acid, the use of its stable isotope-labeled counterpart, this compound, is strongly recommended. The near-identical physicochemical properties to the analyte ensure the most accurate and precise quantification by effectively compensating for variations in sample preparation and matrix effects.
While structural analogs can be employed, and have been used in published methods, they introduce a higher inherent risk of variability in extraction recovery and ionization response. This can potentially compromise the accuracy and precision of the results, especially in complex biological matrices. For regulated bioanalysis and studies requiring the highest level of data integrity, a stable isotope-labeled internal standard such as this compound is the unequivocally superior choice.
References
The Gold Standard in Bioanalysis: A Cost-Benefit Analysis of 5-Aminosalicylic Acid-13C6 for Routine Testing
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of therapeutic drug monitoring and pharmacokinetic studies of 5-Aminosalicylic acid (5-ASA), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the stable isotope-labeled internal standard, 5-Aminosalicylic acid-13C6 (5-ASA-13C6), with its structural analog alternatives, supported by a comprehensive cost analysis and a detailed experimental protocol.
The use of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is essential to correct for analytical variability that can arise during sample preparation and instrumental analysis. While structural analogs have historically been employed due to their lower cost, stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, offering unparalleled accuracy and precision. This guide will delve into the cost-benefit trade-offs between these two approaches for the routine testing of 5-ASA.
Cost Analysis: A Head-to-Head Comparison
A primary consideration for any laboratory is the cost of analytical reagents. While SIL-ISs are generally more expensive upfront, a comprehensive cost-benefit analysis must also factor in the potential for failed runs, the need for sample reanalysis, and the overall confidence in the generated data.
| Internal Standard | Supplier | Catalog Number | Quantity | Price (USD) | Price per mg (USD) |
| This compound HCl | MedChemExpress | HY-15027S2-1MG | 1 mg | $1040 | $1040 |
| 4-Aminosalicylic acid | Sigma-Aldrich | A79604 | 5 g | $33.10 | $6.62 |
| N-Acetyl-4-aminosalicylic acid | Biosynth | FA17083 | 1 g | $200.00 | $200 |
Note: Prices are subject to change and may vary between suppliers and regions. The price for this compound is for the hydrochloride salt.
Performance Comparison: The Superiority of Stable Isotope Labeling
The key advantage of a SIL-IS like 5-ASA-13C6 lies in its near-identical physicochemical properties to the analyte, 5-ASA. This ensures that it behaves in a virtually identical manner during extraction, chromatography, and ionization, thereby providing a more accurate correction for any variations. In contrast, structural analogs, while similar, can exhibit differences in extraction efficiency, chromatographic retention time, and ionization response, leading to less reliable results.
| Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., 4-ASA) | Key Observations |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | SIL-IS provides higher accuracy due to superior compensation for matrix effects and recovery variations.[1] |
| Precision (%CV) | Typically <10% | Can be >15% | The use of a SIL-IS results in significantly better precision as it more closely tracks the analyte's behavior.[1] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical nature of a SIL-IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.[5] |
| Chromatographic Co-elution | Nearly identical retention time | May have different retention times | Co-elution is crucial for accurate compensation, especially in the presence of matrix effects. |
| Ionization Efficiency | Nearly identical | Can differ from the analyte | Differences in ionization can lead to inaccurate quantification if not properly corrected. |
Experimental Protocols
To provide a practical framework for comparing these internal standards, a detailed experimental protocol for the quantification of 5-ASA in human plasma using LC-MS/MS is outlined below. This protocol can be adapted to use either 5-ASA-13C6 or a structural analog as the internal standard.
Objective:
To compare the performance of this compound and 4-Aminosalicylic acid as internal standards for the quantitative determination of 5-Aminosalicylic acid in human plasma by LC-MS/MS.
Materials and Reagents:
-
5-Aminosalicylic acid (analyte)
-
This compound (SIL-IS)
-
4-Aminosalicylic acid (structural analog IS)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 5-ASA, 5-ASA-13C6, and 4-ASA in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water to the desired concentrations for calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution (either 5-ASA-13C6 or 4-ASA).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Monitor the following MRM transitions (precursor ion > product ion):
-
5-ASA: To be determined (e.g., m/z 154 > 108)
-
5-ASA-13C6: To be determined (e.g., m/z 160 > 114)
-
4-ASA: To be determined (e.g., m/z 154 > 108)
-
-
-
-
Data Analysis and Validation:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of 5-ASA in the QC samples and unknown samples from the calibration curve.
-
Evaluate the method performance for each internal standard by assessing:
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of agreement among individual measurements.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the mechanism by which a stable isotope-labeled internal standard compensates for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Navigating Regulatory Landscapes: A Comparative Guide to the Use of 5-Aminosalicylic Acid-13C6 as a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of preclinical and clinical studies. The selection of an appropriate internal standard (IS) is paramount for ensuring the accuracy, precision, and robustness of bioanalytical data, particularly when using liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs), such as 5-Aminosalicylic acid-13C6, with alternative internal standards, supported by experimental data and aligned with regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3]
The Regulatory Framework: A Harmonized Approach
The FDA and EMA have established comprehensive guidelines for bioanalytical method validation, with a significant focus on the role and performance of the internal standard.[3] These guidelines have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, which provides a unified framework for bioanalytical method validation and study sample analysis.[1][4]
A central tenet of these guidelines is the use of an internal standard to compensate for variability during sample processing and analysis.[1][4] When mass spectrometry is used for detection, a stable isotope-labeled version of the analyte is the recommended choice for an internal standard whenever possible.[4][5][6]
Key regulatory expectations for SIL-ISs like this compound include:
-
High Isotopic Purity: The SIL-IS must be of high isotopic purity and free from any unlabeled analyte that could interfere with the quantification of the actual sample. The presence of any unlabeled analyte should be checked and its potential influence evaluated during method validation.[1][4][5][6]
-
Stability: The isotopic label must be stable and not undergo exchange reactions during sample storage and processing.[1][5] It is not necessary to study the stability of the SIL-IS if it is demonstrated that no isotope exchange reactions occur under the same conditions as the analyte's stability was demonstrated.[5]
-
No Isotope Effect: The SIL-IS should exhibit the same physicochemical properties as the analyte to ensure it behaves identically during sample extraction, chromatography, and ionization.[7]
-
Sufficient Mass Difference: There should be a suitable mass difference between the analyte and the SIL-IS to prevent spectral overlap. For small molecules, a difference of three or more mass units is generally required.[8]
Performance Comparison: SIL-IS vs. Structural Analog IS
Below is a summary of experimental data comparing the performance of SIL-ISs with structural analog internal standards in key bioanalytical validation parameters.
| Parameter | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically within ±5%[9] | Can exceed ±15%[9] | SIL-ISs co-elute with the analyte and experience identical extraction recovery and matrix effects, allowing for better compensation of variability.[10] |
| Precision (%CV) | Typically <10%[9] | Can be >15%[9] | The close structural and chemical similarity of a SIL-IS to the analyte allows it to more closely track the analyte's behavior throughout the analytical process.[9] |
| Matrix Effects | High degree of compensation | Can lead to differential matrix effects | Co-elution of the SIL-IS with the analyte allows for better compensation of matrix-induced ion suppression or enhancement.[3] |
| Recovery Variability (%CV) | Low (<10%)[9] | Higher (>15%)[9] | A SIL-IS tracks the analyte's recovery throughout the sample preparation process more reliably than a structural analog.[9] |
Experimental Protocols: Validating the Use of this compound
A robust and reliable bioanalytical method requires meticulously defined and validated procedures.[11] The following sections detail a typical protocol for the quantification of 5-Aminosalicylic acid (5-ASA) in human plasma using this compound as an internal standard, followed by key validation experiments.
Sample Preparation: Protein Precipitation
This protocol describes a common and efficient method for extracting the analyte and internal standard from a plasma sample.[11]
-
Aliquot: Transfer 100 µL of human plasma sample (study sample, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.[11]
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to all samples except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid to each tube.
-
Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.[11]
-
MRM Transitions:
-
5-ASA: Precursor ion > Product ion (e.g., m/z 154 > 108)
-
5-ASA-13C6: Precursor ion > Product ion (e.g., m/z 160 > 114)
-
Bioanalytical Method Validation
The following are detailed methodologies for assessing critical validation parameters for a bioanalytical method using a stable isotope-labeled internal standard.[2]
1. Selectivity
-
Objective: To demonstrate that the method can differentiate the analyte and IS from endogenous components in the matrix.[5]
-
Protocol: Analyze at least six independent sources of the biological matrix (e.g., plasma from six different individuals). Each blank matrix sample is processed and analyzed to check for any interfering peaks at the retention times of the analyte and the IS.[1]
2. Accuracy and Precision
-
Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.[2]
-
Protocol: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in at least five replicates per level on three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
3. Matrix Effect
-
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and IS.[11]
-
Protocol: Analyze samples at low and high QC concentrations prepared in extracted blank matrix from at least six different sources. The matrix factor is calculated by comparing the peak area of the analyte in the presence of matrix ions to the peak area of the analyte in a neat solution. The IS-normalized matrix factor should have a %CV of ≤15%.
4. Stability
-
Objective: To ensure the analyte remains unchanged during sample handling, processing, and storage.[11]
-
Protocol: Evaluate the stability of 5-ASA in plasma under various conditions, including short-term (bench-top) stability, long-term storage stability (at -20°C or -80°C), and freeze-thaw stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental workflows and biological relationships.
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Simplified signaling pathway showing the inhibitory effect of 5-ASA on NF-κB activation.
Caption: Logical relationships in bioanalytical method validation as per regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparative Stability of 13C vs. 2H Labeled 5-Aminosalicylic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of isotopically labeled compounds is critical for the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of the stability of 5-aminosalicylic acid (5-ASA) labeled with Carbon-13 (¹³C) versus Deuterium (²H), focusing on the principal degradation and metabolic pathways.
Introduction to Isotopic Labeling and the Kinetic Isotope Effect
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The magnitude of the KIE is significantly different for deuterium (²H) and carbon-13 (¹³C).
-
Deuterium (²H) Labeling: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and protium (C-H). Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. This is known as a primary KIE and can significantly enhance the metabolic stability of a drug if the C-H bond cleavage is the rate-determining step in its metabolism.
-
Carbon-13 (¹³C) Labeling: The substitution of ¹²C with ¹³C results in a much smaller KIE. The effect on bond strength and reaction rates is generally negligible. Therefore, ¹³C-labeled compounds are expected to have stability profiles that are very similar to their unlabeled counterparts.
Key Pathways of 5-Aminosalicylic Acid Instability
The stability of 5-ASA is primarily challenged by two processes:
-
Chemical Degradation: The main pathway for the chemical degradation of 5-ASA in solution is oxidation.[1] This process is promoted by factors such as light, heat, and the presence of oxygen. The oxidation of 5-ASA leads to the formation of various degradation products, which can compromise the purity and activity of the compound.
-
Metabolism: In vivo, 5-ASA is primarily metabolized through N-acetylation to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), a pharmacologically inactive metabolite. This process is catalyzed by N-acetyltransferase (NAT) enzymes in the intestinal mucosa and liver.
Comparative Stability Analysis
The comparative stability of ¹³C and ²H labeled 5-ASA can be inferred by considering the impact of isotopic labeling on these two key pathways. Commercially available isotopically labeled 5-ASA includes 5-ASA-¹³C₆, where all six carbons of the benzene ring are ¹³C, and 5-ASA-d₃, where deuterium atoms are located at positions 3, 4, and 6 of the aromatic ring.
Stability Against Oxidative Degradation
The oxidation of 5-ASA involves the phenolic hydroxyl group and the aromatic ring. While the exact mechanism is complex, it is likely to involve the abstraction of a hydrogen atom from the aromatic ring.
-
5-ASA-¹³C₆: The replacement of ¹²C with ¹³C in the aromatic ring is not expected to significantly alter the rate of oxidation. The C-H bonds, which are the primary sites of oxidative attack, remain unchanged. Therefore, the stability of 5-ASA-¹³C₆ against oxidation is predicted to be comparable to that of unlabeled 5-ASA.
-
5-ASA-d₃: The presence of deuterium at positions 3, 4, and 6 of the aromatic ring introduces stronger C-D bonds at these locations. If the cleavage of a C-H bond at these positions is involved in the rate-determining step of the oxidation process, a primary KIE would be observed, resulting in a slower degradation rate. This suggests that 5-ASA-d₃ is likely to exhibit enhanced stability against oxidative degradation compared to both unlabeled and ¹³C-labeled 5-ASA.
Stability Against N-Acetylation
N-acetylation occurs at the amino group of 5-ASA and does not directly involve the cleavage of any C-H or C-C bonds in the aromatic ring.
-
5-ASA-¹³C₆: The ¹³C labeling of the aromatic ring is distant from the site of metabolic transformation (the amino group). Therefore, it is not expected to have any significant effect on the rate of N-acetylation. The metabolic stability of 5-ASA-¹³C₆ is predicted to be similar to that of unlabeled 5-ASA.
-
5-ASA-d₃: The deuterium labels on the aromatic ring are also not directly involved in the N-acetylation reaction. While minor secondary KIEs are possible, they are generally very small and unlikely to cause a significant change in the rate of metabolism. Thus, the metabolic stability of 5-ASA-d₃ is expected to be comparable to that of unlabeled and ¹³C-labeled 5-ASA.
Data Presentation
Table 1: Predicted Comparative Stability of Labeled 5-ASA
| Isotopic Label | Predicted Stability Against Oxidative Degradation | Predicted Stability Against N-Acetylation (Metabolism) |
| ¹³C₆ | Similar to unlabeled 5-ASA | Similar to unlabeled 5-ASA |
| d₃ (on aromatic ring) | Higher than unlabeled 5-ASA | Similar to unlabeled 5-ASA |
Experimental Protocols
While direct comparative stability studies were not found, the following are examples of experimental protocols that could be adapted to generate such data.
Protocol 1: Assessment of Stability Against Oxidative Degradation
Objective: To compare the rate of degradation of unlabeled, ¹³C-labeled, and ²H-labeled 5-ASA under oxidative stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of unlabeled 5-ASA, 5-ASA-¹³C₆, and 5-ASA-d₃ of known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Stress Conditions: Expose the solutions to an oxidizing agent (e.g., 3% hydrogen peroxide) and/or UV light at a controlled temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Quenching: Stop the degradation reaction, for example, by adding a quenching agent like sodium bisulfite.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated stability-indicating HPLC method with UV or mass spectrometric detection.
-
Data Analysis: Plot the concentration of the parent drug as a function of time for each labeled species and calculate the degradation rate constants.
Protocol 2: Assessment of Metabolic Stability (In Vitro)
Objective: To compare the rate of N-acetylation of unlabeled, ¹³C-labeled, and ²H-labeled 5-ASA using liver microsomes.
Methodology:
-
Reaction Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), a NADPH-generating system, and acetyl-CoA in a suitable buffer.
-
Substrate Addition: Initiate the reaction by adding a known concentration of unlabeled 5-ASA, 5-ASA-¹³C₆, or 5-ASA-d₃ to the pre-warmed reaction mixture.
-
Time-Point Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Quantification: Analyze the concentrations of the parent compound and its N-acetylated metabolite in each sample using LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the parent compound and the rate of formation of the metabolite for each labeled species to assess metabolic stability.
Visualizations
Caption: Primary chemical degradation pathway of 5-aminosalicylic acid.
Caption: Primary metabolic pathway of 5-aminosalicylic acid.
Caption: Logical framework for comparing the stability of labeled 5-ASA.
Conclusion
Based on established principles of the kinetic isotope effect, ²H-labeled 5-aminosalicylic acid (5-ASA-d₃) , with deuterium on the aromatic ring, is predicted to exhibit greater stability against oxidative degradation compared to both unlabeled and ¹³C-labeled 5-aminosalicylic acid (5-ASA-¹³C₆) . This enhanced stability is attributed to the stronger C-D bonds at positions susceptible to oxidative attack.
In contrast, the metabolic stability of both ¹³C- and ²H-labeled 5-ASA via N-acetylation is expected to be similar to that of the unlabeled compound , as the isotopic labels are not at the site of metabolic transformation.
For researchers using isotopically labeled 5-ASA, particularly in studies where oxidative degradation is a concern, the choice of label could be significant. The use of 5-ASA-d₃ may offer advantages in terms of prolonged sample integrity. However, for metabolic studies focusing on N-acetylation, both ¹³C- and ²H-labeled versions are expected to behave similarly to the native drug. It is recommended that for critical applications, experimental verification of stability under specific study conditions be performed.
References
Safety Operating Guide
Navigating the Disposal of 5-Aminosalicylic Acid-13C6: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Aminosalicylic acid-13C6, a stable isotope-labeled compound. Adherence to these procedures is critical for operational safety and regulatory compliance.
Key Considerations for Disposal
This compound is labeled with a stable isotope, carbon-13. Unlike radioactive isotopes, stable isotopes do not emit radiation, and therefore do not necessitate special handling procedures for radioactivity.[1][] The disposal of compounds with stable isotopes is generally the same as for their unlabeled counterparts.[1] Therefore, the disposal protocol for this compound should align with the procedures for 5-Aminosalicylic acid.
Summary of Disposal and Safety Information
For quick reference, the following table summarizes the key disposal and safety information for 5-Aminosalicylic acid.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | Mesalamine-13C6, 5-ASA-13C6 | [3] |
| CAS Number (Unlabeled) | 89-57-6 | [4] |
| Primary Hazards | Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2), Skin sensitization (Category 1), Specific target organ toxicity (single exposure) - Respiratory system (Category 3) | [4] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [4][5] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, metals, chloroformates | [4] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [4][5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS for this compound provided by the manufacturer. If an SDS for the labeled compound is not available, consult the SDS for unlabeled 5-Aminosalicylic acid.[4]
-
Wear Appropriate Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Segregate Chemical Waste: Do not mix this compound waste with general laboratory trash or other incompatible chemical waste streams.[6][7] It should be collected in a designated and properly labeled hazardous waste container.
-
Container Requirements: The waste container must be chemically compatible with the compound, in good condition, and have a secure, leak-proof closure.[8] Label the container clearly with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area within the laboratory.[9] This area should be under the control of laboratory personnel and away from sources of ignition or incompatible materials.
-
Accidental Spill Cleanup: In the event of a spill, avoid generating dust.[4] Sweep up the solid material and place it into a suitable container for disposal.[4] Ensure the area is then cleaned in accordance with laboratory procedures.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9] Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
- 1. moravek.com [moravek.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. danielshealth.com [danielshealth.com]
- 9. odu.edu [odu.edu]
- 10. acs.org [acs.org]
Personal protective equipment for handling 5-Aminosalicylic acid-13C6
Essential Safety and Handling of 5-Aminosalicylic Acid-13C6
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a stable isotope-labeled version of Mesalamine. The following procedural guidance outlines operational and disposal plans to ensure laboratory safety and build trust in your chemical handling protocols.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Mesalamine-13C6, 5-ASA-13C6, Mesalazine-13C6
-
CAS Number: 1261398-47-3 (Hydrochloride salt)
Hazard Identification: Based on the safety data sheet for the unlabeled compound, 5-Aminosalicylic acid is considered hazardous. The primary hazards are:
-
Causes skin irritation.[1]
-
May cause an allergic skin reaction.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended personal protective equipment for handling this compound. This is based on standard laboratory safety protocols for handling powdered chemical compounds with irritant properties.[1][2]
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and potential allergic reactions. |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. | To prevent inhalation of irritating dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Following a structured operational plan is crucial for minimizing exposure and ensuring safety.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Confirm the availability of a chemical spill kit.
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling the Compound:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[1]
-
Avoid the formation of dust during handling.
-
Use appropriate tools (e.g., spatula, weigh paper) for transferring the powder.
-
Keep the container tightly closed when not in use.[1]
3. In Case of a Spill:
-
Evacuate the immediate area if a significant amount of dust is generated.
-
Wearing appropriate PPE, sweep up the spilled solid material.
-
Avoid generating dust during cleanup.
-
Place the collected material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
4. First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
-
After skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or rash occurs, get medical help.[1][2]
-
After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][2]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
The following diagram illustrates the standard workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials, including unused compounds and contaminated items (e.g., gloves, weigh paper, pipette tips), should be collected in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Do not empty into drains.
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Labeled Hazardous Waste Container | Via certified hazardous waste disposal service. |
| Contaminated PPE (gloves, etc.) | Labeled Hazardous Waste Container | Via certified hazardous waste disposal service. |
| Contaminated Labware (disposable) | Labeled Hazardous Waste Container | Via certified hazardous waste disposal service. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
